Flavokawain B
Description
This compound has been reported in Cedrelopsis grevei, Alpinia mutica, and other organisms with data available.
from Piper methysticum Forst (Kava Kava) roots; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028794 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1775-97-9, 76554-24-0 | |
| Record name | Flavokawain B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHALCONE,6-DIMETHYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isolating Flavokawain B from Piper methysticum: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of Flavokawain B from the roots of Piper methysticum (kava).
This compound (FKB), a naturally occurring chalcone found in the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. Primarily recognized for its potent anti-cancer properties, FKB has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines. This technical guide provides a comprehensive overview of the methodologies for isolating FKB, presenting quantitative data, detailed experimental protocols, and visual representations of the isolation workflow and its associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the specific cultivar of Piper methysticum, the part of the plant used, and the extraction method employed. Organic solvents like acetone and ethanol are generally more efficient at extracting FKB compared to traditional aqueous methods.[1]
| Plant Material | Cultivar Type | This compound (FKB) Content (mg/g Dry Weight) | Reference |
| Kava Roots | Noble Varieties | 5.8 - 7.6 | [2] |
| Kava Roots | "Two-day" Varieties | 26.3 | [2] |
| Kava Roots | Wichmannii Varieties | 11.7 | [2] |
Table 1: this compound Content in Different Piper methysticum Cultivars. The data illustrates the significant variation in FKB concentration across different kava cultivars, with "two-day" varieties exhibiting the highest levels.
| Extraction Method | Starting Material | Yield of this compound | Purity | Reference |
| Ethanolic Extraction followed by Silica Gel Column Chromatography | 150 g of 95% EtOH extract of kava roots | 500 mg | >98% (by HPLC) | [1] |
Table 2: Extraction and Purification Yield of this compound. This table highlights a specific example of FKB yield from a substantial amount of starting material, achieving high purity through chromatographic methods.
Experimental Protocols
Extraction of this compound from Piper methysticum Roots
This protocol outlines the initial extraction of FKB from dried kava root powder using an organic solvent.
Materials:
-
Dried and powdered roots of Piper methysticum
-
95% Ethanol (EtOH) or Acetone
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 5C filter paper)
-
Sonicator (optional, but recommended for improved extraction efficiency[2])
Procedure:
-
Weigh 150 g of dried kava root powder and transfer it to a suitable extraction vessel.
-
Add a sufficient volume of 95% ethanol to completely submerge the powder. A common ratio is 10 g of powder to 30 mL of solvent.[3]
-
For enhanced extraction, sonicate the mixture for approximately 30 minutes.[3]
-
Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture to separate the ethanolic extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C to obtain the crude ethanolic extract.
Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of FKB from the crude extract using silica gel column chromatography.
Materials:
-
Crude ethanolic extract of Piper methysticum
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane and ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (e.g., 9:1 v/v).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The exact gradient will need to be optimized, but a stepwise increase is common (e.g., 8:2, 7:3, etc.).
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. Fractions containing the compound of interest (FKB) will show a distinct spot with a specific Rf value.
-
Pooling and Evaporation: Combine the fractions that contain pure FKB and evaporate the solvent using a rotary evaporator to obtain the purified this compound. A study obtained 500 mg of FKB from a 95% EtOH extract of 150 g of kava roots.[1]
Characterization of this compound
Confirmation of the identity and purity of the isolated FKB is crucial.
Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound. A purity of >98% is achievable.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of FKB. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 285.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of FKB. The ¹H NMR spectrum in CD₃OD will show characteristic peaks, including singlets for the methoxy groups around 3.84 and 3.94 ppm and signals for the aromatic and vinylic protons.[1]
Visualizations: Workflows and Signaling Pathways
References
Flavokawain B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Flavokawain B (FKB) is a naturally occurring chalcone isolated from the kava plant (Piper methysticum). This document provides a comprehensive technical overview of FKB, detailing its chemical structure, physicochemical properties, and diverse biological activities. FKB has garnered significant interest for its potent anti-cancer and anti-inflammatory effects, although its potential for hepatotoxicity necessitates careful consideration.[1][2] This guide summarizes key quantitative data, outlines experimental methodologies used in its study, and visualizes its complex molecular interactions within critical signaling pathways. The information presented is intended to support further research and development of FKB as a potential therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound is a member of the chalcone class of compounds, characterized by a three-carbon α,β-unsaturated carbonyl system.[3] Its formal chemical name is (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one.[4] The structure features a dimethoxylated A-ring and an unsubstituted B-ring, which contribute to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | [3][4] |
| Synonyms | Flavokavain B, 2′-Hydroxy-4′,6′-dimethoxychalcone | [3][5] |
| CAS Number | 1775-97-9 | [3][4] |
| Molecular Formula | C₁₇H₁₆O₄ | [3][4] |
| Molecular Weight | 284.31 g/mol | [4][5] |
| Appearance | Orange/Yellow crystalline powder | [4] |
| Melting Point | 85-87°C | [4] |
| Solubility | Soluble in DMSO (up to 35-42 mg/mL), ethanol, methanol, and dimethylformamide. Insoluble in water. | [4][6][7] |
| Purity | >97% (Commercially available) | [4] |
| UV/Vis. (λmax) | 339 nm | [6] |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, most notably anti-cancer, anti-inflammatory, and unfortunately, hepatotoxic effects. Its primary mechanism involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][8]
Anticancer Activity
FKB has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of cancer cells, often showing selectivity for cancer cells over normal cells.[8][9] It induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][10]
Table 2: Cytotoxic and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Effect (IC₅₀ / LD₅₀) | Value (µM) | Source(s) |
| HepG2 | Hepatocellular Carcinoma | LD₅₀ | 15.3 ± 0.2 | [2][11] |
| L-02 | Normal Hepatocyte | LD₅₀ | 32 | [2][11] |
| DU145 | Prostate Cancer | IC₅₀ (48h) | 3.9 | [6][12] |
| PC-3 | Prostate Cancer | IC₅₀ (48h) | 6.2 | [6][12] |
| LNCaP | Prostate Cancer | IC₅₀ (48h) | 48 | [12] |
| LAPC4 | Prostate Cancer | IC₅₀ (48h) | 32 | [12] |
| HCT116 | Colon Cancer | IC₅₀ (anti-proliferative) | 5-50 (effective range) | [1] |
| 143B | Osteosarcoma | IC₅₀ (72h) | ~3.5 | [8] |
| A375 | Melanoma | IC₅₀ (24h) | 7.6 µg/mL | [13] |
| A2058 | Melanoma | IC₅₀ (24h) | 10.8 µg/mL | [13] |
| HepG2 | Hepatocellular Carcinoma | IC₅₀ (72h) | 28 | [14] |
| RAW 264.7 | Macrophage (Nitric Oxide Prod.) | IC₅₀ | 9.8 | [1] |
Anti-inflammatory Activity
FKB demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.[4][15]
Hepatotoxicity
Despite its therapeutic potential, FKB is recognized as a potent hepatotoxin.[2][11] Its toxicity is linked to the induction of oxidative stress through the depletion of reduced glutathione (GSH).[2][11] This leads to the disruption of critical survival pathways like NF-κB and the activation of stress-related MAPK pathways, ultimately causing hepatocellular death.[11] Replenishing with exogenous GSH can rescue hepatocytes from FKB-induced death.[2][11]
Mechanism of Action and Key Signaling Pathways
This compound modulates several critical intracellular signaling pathways to exert its biological effects. Its ability to simultaneously influence pro-survival, pro-inflammatory, and apoptotic pathways makes it a molecule of significant interest.
Induction of Apoptosis
FKB is a robust inducer of apoptosis.[12] It activates both the extrinsic pathway by upregulating death receptors like DR5 and the intrinsic pathway by altering the balance of Bcl-2 family proteins.[1][9] This leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7), culminating in the cleavage of PARP and cell death.[1][16]
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Modulation of NF-κB and MAPK Signaling
FKB is a known inhibitor of the NF-κB pathway, which is crucial for cell survival and inflammation.[4][11] It inhibits IKK activity, preventing the degradation of IκBα and thus blocking the nuclear translocation of NF-κB.[1][11] Concurrently, FKB induces oxidative stress, leading to the constitutive activation of MAPK pathways (JNK, p38, and ERK), which promotes apoptosis.[1][11]
Caption: FKB inhibits pro-survival NF-κB and activates pro-apoptotic MAPK signaling.
Inhibition of PI3K/Akt and STAT3 Pathways
FKB has also been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell growth and proliferation, in cancers like cholangiocarcinoma.[16][17] Furthermore, in hepatocellular carcinoma, FKB can downregulate the STAT3/HIF-1α/VEGF signaling pathway, thereby inhibiting metastasis.[14]
Caption: FKB inhibits pro-growth Akt and pro-metastasis STAT3 signaling.
Experimental Protocols and Methodologies
The following sections outline the general experimental procedures that have been employed in the study of this compound.
Isolation and Purification of this compound
This compound is naturally isolated from the roots of the kava plant (Piper methysticum). A common protocol involves the following steps:
-
Extraction: Dried and powdered kava roots are extracted with an organic solvent, typically ethanol or acetone.[11][18]
-
Fractionation: The crude extract is subjected to column chromatography (CC) over silica gel.[11]
-
Elution: A gradient elution system, such as n-hexane/acetone, is used to separate different fractions.[11]
-
Purification: Fractions containing FKB are further purified using techniques like reverse-phase C₁₈ medium-pressure liquid chromatography (MPLC) with a solvent system like methanol/water.[11]
-
Crystallization: Pure this compound is obtained from the relevant fractions after crystallization.[11]
-
Purity Analysis: The purity of the final compound is confirmed by High-Performance Liquid Chromatography (HPLC), typically showing >98% purity.[11]
Cell Culture and Cytotoxicity Assays
-
Cell Lines: A variety of human cancer cell lines have been used, including HepG2 (hepatocellular carcinoma), DU145 and PC-3 (prostate cancer), HCT116 (colon cancer), and 143B (osteosarcoma), as well as normal cell lines like L-02 (hepatocytes).[6][8][11][14]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
Treatment: Cells are treated with varying concentrations of FKB (dissolved in DMSO) for specified time periods (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or neutral red assay to determine IC₅₀ or LD₅₀ values.[8][13][14]
Western Blot Analysis
Western blotting is used to determine the effect of FKB on the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with FKB, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, IκBα, Cyclin B1), followed by incubation with HRP-conjugated secondary antibodies.[8][11][17]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Models
The anti-tumor efficacy of FKB in vivo has been evaluated using xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., DU145 prostate cancer cells) are injected subcutaneously into the flanks of the mice.[9][12]
-
Treatment: Once tumors reach a palpable size, mice are treated with FKB (administered orally or via injection) or a vehicle control.[9]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess protein expression like Bim).[9][12]
Caption: General workflow for an in vivo xenograft study of this compound.
Conclusion
This compound is a pharmacologically active chalcone with significant potential, particularly in oncology and inflammatory diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways like NF-κB, MAPK, and Akt is well-documented.[1][16] However, its clinical translation is challenged by its inherent hepatotoxicity, which is mechanistically linked to GSH depletion and oxidative stress.[2] Future research should focus on structure-activity relationship (SAR) studies to design analogs with an improved therapeutic index, enhancing anticancer efficacy while mitigating liver toxicity.[19] The detailed data and methodologies presented in this guide offer a solid foundation for professionals in the field to advance the study of this promising natural compound.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H16O4 | CID 5356121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Flavokavain B - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. This compound inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 18. flavokawain-b-the-hepatotoxic-constituent-from-kava-root-induces-gsh-sensitive-oxidative-stress-through-modulation-of-ikk-nf-b-and-mapk-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 19. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavokawain B: A Deep Dive into its Anti-Cancer Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava-kava plant (Piper methysticum), has emerged as a promising anti-cancer agent.[1] Extensive preclinical research has demonstrated its potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-neoplastic activities, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. These effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
A hallmark of this compound's anti-cancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. FKB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2]
Intrinsic Pathway:
-
Mitochondrial Dysregulation: FKB treatment leads to a disruption of the mitochondrial membrane potential.[3][4]
-
Bcl-2 Family Modulation: It down-regulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, while up-regulating pro-apoptotic proteins such as Bax, Bak, Bim, and Puma.[1][5] This shift in the Bcl-2/Bax ratio is a critical step in initiating the mitochondrial apoptotic cascade.
-
Cytochrome c Release: The altered mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3 and caspase-7.[1][2]
Extrinsic Pathway:
-
Death Receptor Up-regulation: FKB increases the expression of death receptors, such as DR5 (TRAIL-R2) and Fas.[1][2][6]
-
Caspase-8 Activation: This up-regulation leads to the activation of the initiator caspase-8.[1][2]
-
Crosstalk with Intrinsic Pathway: Activated caspase-8 can also cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signals.
Endoplasmic Reticulum (ER) Stress:
-
In some cancer cell lines, FKB has been shown to induce ER stress, as evidenced by the up-regulation of GADD153.[1] This can also contribute to the induction of apoptosis.
The convergence of these pathways on the activation of executioner caspases leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][7]
Cell Cycle Arrest at the G2/M Phase
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.[1][3] This prevents the cells from entering mitosis and undergoing cell division. The key molecular events involved in this process include:
-
Down-regulation of Cyclins and CDKs: FKB treatment leads to a significant reduction in the protein levels of key G2/M regulatory proteins, including Cyclin A, Cyclin B1, and their catalytic partner, cdc2 (CDK1).[1][3]
-
Inhibition of Cdc25C: The activity of the mitotic phosphatase Cdc25C, which is responsible for activating the cdc2/Cyclin B1 complex, is also inhibited by FKB.[1][3]
-
Up-regulation of Inhibitory Kinases: FKB has been observed to increase the levels of Myt1, an inhibitory kinase that phosphorylates and inactivates cdc2.[1][8]
-
Involvement of p53, p21, and Wee1: In some cellular contexts, FKB-induced G2/M arrest is associated with an increase in the expression of p53, the cyclin-dependent kinase inhibitor p21, and the inhibitory kinase Wee1.[1]
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: FKB has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][9][10] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition by FKB contributes significantly to its anti-cancer effects. Downregulation of this pathway can lead to decreased phosphorylation of downstream targets like mTOR, which further impacts protein synthesis and cell growth.[11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is also a target of FKB.[4][7] FKB has been shown to down-regulate the phosphorylation of Akt and p38 MAPK.[3][4] The modulation of this pathway can influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[7][12] NF-κB is a key transcription factor that promotes inflammation and cell survival, and its inhibition by FKB can sensitize cancer cells to apoptosis.
-
STAT3 Pathway: FKB has been demonstrated to down-regulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[13] The STAT3 pathway is constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. FKB's inhibition of this pathway is mediated, at least in part, through the modulation of UCK2.[13]
-
Generation of Reactive Oxygen Species (ROS): FKB treatment can induce the generation of reactive oxygen species (ROS) in cancer cells.[3][4][11] This increase in oxidative stress can damage cellular components, including mitochondria, and trigger apoptotic cell death. The antioxidant N-acetylcysteine (NAC) has been shown to block FKB-induced ROS generation and subsequent apoptosis, confirming the role of oxidative stress in its mechanism of action.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and anti-proliferative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Breast Cancer | MCF-7 | 33.8 | 72 |
| Breast Cancer | MDA-MB-231 | 12.3 | 72 |
| Hepatocellular Carcinoma | HepG2 | 28 | 72 |
| Melanoma | A375 | 7.6 (µg/mL) | 24 |
| Melanoma | A2058 | 10.8 (µg/mL) | 24 |
| Oral Carcinoma | HSC-3 | 4.4 - 35.2 (1.25 - 10 µg/mL) | 24 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Effects of this compound on Apoptosis and Cell Cycle in A375 Melanoma Cells (24h treatment) [11]
| FKB Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 (Control) | 0.3 ± 0.2 | 1.3 ± 0.8 |
| 2.5 | 0.7 ± 0.3 | 2.0 ± 0.4 |
| 5 | 3.5 ± 1.0 | 4.8 ± 1.1 |
| 10 | 4.7 ± 1.9 | 6.0 ± 2.3 |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Cell Line | FKB Dose | Treatment Duration | Tumor Growth Inhibition |
| Prostate Cancer Xenograft | DU145 | 50 mg/kg/day (oral) | 24 days | 67% reduction in tumor weight |
| Breast Cancer | 4T1 | 50 mg/kg/day (oral) | 28 days | Significant reduction in tumor volume and weight |
| Cholangiocarcinoma Xenograft | SNU-478 | Combination with cisplatin/gemcitabine | - | Significant inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound induces apoptosis via multiple pathways.
Caption: FKB induces G2/M cell cycle arrest.
Caption: FKB modulates multiple oncogenic signaling pathways.
Caption: Workflow for assessing apoptosis induced by FKB.
Conclusion and Future Directions
This compound is a promising natural product with potent anti-cancer properties demonstrated in a variety of preclinical models. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, highlights its potential as a multi-targeted therapeutic agent. The generation of ROS also appears to be a significant contributor to its cytotoxic effects.
Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to identify potential biomarkers for predicting treatment response. In vivo studies in more complex animal models, including patient-derived xenografts, will be crucial to validate its efficacy and safety before it can be considered for clinical development. Additionally, combination studies with existing chemotherapeutic agents may reveal synergistic effects and provide new avenues for cancer treatment.[9][10] The comprehensive data presented in this guide underscores the significant potential of this compound as a lead compound for the development of novel anti-cancer drugs.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. for.nchu.edu.tw [for.nchu.edu.tw]
- 4. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a kava chalcone, exhibits robust apoptotic mechanisms on androgen receptor-negative, hormone-refractory prostate cancer cell lines and reduces tumor growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 10. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
The Biosynthetic Pathway of Flavokawain B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B is a prominent chalcone found in the kava plant (Piper methysticum), a species with a long history of traditional use in the Pacific Islands for its anxiolytic properties. Beyond its psychoactive effects, this compound has garnered significant scientific interest for its diverse biological activities, including potent anti-cancer and anti-inflammatory properties. However, it has also been implicated in cases of kava-induced hepatotoxicity. A thorough understanding of its biosynthetic pathway is crucial for harnessing its therapeutic potential while mitigating its risks. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-phenylalanine and involves key enzymes from the general phenylpropanoid and flavonoid biosynthetic pathways. The pathway can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: Formation of the precursor p-coumaroyl-CoA from L-phenylalanine.
-
Chalcone Synthase Reaction: Condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone.
-
Tailoring Reactions: Modification of the chalcone backbone, specifically O-methylation, to yield this compound.
The overall biosynthetic scheme is depicted below:
Figure 1: Biosynthetic Pathway of this compound. A schematic representation of the enzymatic conversion of L-phenylalanine to this compound.
Phenylalanine Ammonia-Lyase (PAL)
The biosynthesis of this compound initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is the committed step of the general phenylpropanoid pathway.
Cinnamate 4-Hydroxylase (C4H)
Following its formation, trans-cinnamic acid is hydroxylated at the C4 position of the phenyl ring by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
4-Coumarate-CoA Ligase (4CL)
The carboxylic acid group of p-coumaric acid is then activated by esterification to coenzyme A. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) in an ATP-dependent manner, resulting in the formation of p-coumaroyl-CoA.
Chalcone Synthase (CHS)
The central chalcone scaffold is synthesized by Chalcone Synthase (CHS) , a type III polyketide synthase. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative Claisen condensations to form a linear tetraketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).
O-Methyltransferases (OMTs)
The final steps in the biosynthesis of this compound involve the methylation of the hydroxyl groups on the A-ring of the chalcone backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . While the exact sequence and specific OMTs in Piper methysticum are still under investigation, it is proposed that two distinct methylation events at the C4' and C6' positions of naringenin chalcone, or a closely related intermediate, lead to the formation of this compound (2'-hydroxy-4',6'-dimethoxychalcone).
Quantitative Data
Quantitative data on the enzymatic steps in this compound biosynthesis in Piper methysticum is limited. However, data from other plant species can provide valuable insights into the kinetics and substrate specificities of the involved enzyme families.
Table 1: Representative Enzyme Kinetic Data for Key Biosynthetic Enzymes
| Enzyme Family | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| 4CL | Morus atropurpurea | 4-Coumaric acid | 10.49 | - | [1] |
| Caffeic acid | 21.25 | - | [1] | ||
| Piper nigrum (Pn4CL3) | Coumaric acid | 18.2 ± 1.2 | 0.49 ± 0.01 | [2] | |
| Ferulic acid | 23.4 ± 0.8 | 0.53 ± 0.01 | [2] | ||
| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 0.03 | [3] |
Note: Data for 4CL and CHS are from related plant species and are provided as representative examples. Specific kinetic data for Piper methysticum enzymes are not yet fully available in the public domain.
Table 2: this compound Content in Different Kava Cultivars
| Kava Cultivar Type | This compound / Kavalactone Ratio | Reference |
| Noble | 0.09 | [4] |
| Medicinal | 0.10 | [4] |
| Two-days | 0.39 | [4] |
| Wichmannii | 0.32 | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying recombinant enzymes (e.g., CHS, 4CL) for in vitro characterization.
Figure 2: Experimental Workflow for Enzyme Production. A generalized workflow for the heterologous expression and purification of biosynthetic enzymes.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from Piper methysticum tissues (e.g., roots, leaves) and used as a template for first-strand cDNA synthesis using a reverse transcriptase.
-
Gene Amplification and Cloning: The coding sequence of the target enzyme (e.g., PmCHS) is amplified from the cDNA library by PCR using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET-28a, which often includes a purification tag (e.g., His-tag).[5]
-
Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3). The cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]
-
Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).[5]
-
Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of the purified recombinant enzymes.
Methodology for 4-Coumarate-CoA Ligase (4CL) Assay: [1][4]
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5-8.0), ATP, MgCl₂, CoA, and the purified 4CL enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the hydroxycinnamic acid substrate (e.g., p-coumaric acid, caffeic acid, ferulic acid).
-
Detection: The formation of the corresponding CoA thioester is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).
-
Kinetic Analysis: To determine K_m and V_max values, the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Methodology for Chalcone Synthase (CHS) Assay: [6]
-
Reaction Mixture: The assay mixture typically includes a suitable buffer (e.g., potassium phosphate, pH 7.0), the purified CHS enzyme, and malonyl-CoA.
-
Substrate Addition: The reaction is initiated by the addition of the starter CoA-ester, p-coumaroyl-CoA.
-
Product Extraction and Analysis: The reaction is stopped, and the chalcone product is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) by comparing its retention time and UV spectrum to an authentic standard of naringenin chalcone.
-
Kinetic Parameter Determination: Kinetic parameters are determined by varying the concentrations of both p-coumaroyl-CoA and malonyl-CoA.
Signaling Pathways and Regulation
The biosynthesis of flavonoids, including this compound, is tightly regulated in plants and is often induced in response to various biotic and abiotic stresses, such as pathogen attack, UV radiation, and wounding. This regulation occurs primarily at the transcriptional level, where transcription factors modulate the expression of the biosynthetic genes.
Figure 3: Simplified Regulatory Pathway. A diagram illustrating the general regulatory control of this compound biosynthesis in response to stress.
Conclusion
The biosynthetic pathway of this compound is a well-defined process involving key enzymes of the phenylpropanoid and flavonoid pathways. While the core enzymatic steps have been elucidated, further research is needed to fully characterize the specific enzymes from Piper methysticum, particularly the O-methyltransferases responsible for the final tailoring steps. A deeper understanding of the kinetics and regulation of this pathway will be instrumental for the metabolic engineering of this compound production and for developing strategies to modulate its content in kava-based products for enhanced safety and therapeutic efficacy.
References
- 1. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Coumarate:coenzyme A ligase isoform 3 from Piper nigrum (Pn4CL3) catalyzes the CoA thioester formation of 3,4-methylenedioxycinnamic and piperic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel compounds from Piper methysticum Forst (Kava Kava) roots and their effect on cyclooxygenase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain B: A Technical Guide on its Traditional Roles and Modern Therapeutic Mechanisms
Abstract
Flavokawain B (FKB) is a naturally occurring chalcone predominantly found in the kava plant (Piper methysticum), a species with a long and storied history in the traditional medicine of the Pacific Islands.[1] Traditionally used for its anxiolytic and sedative properties, scientific investigation has unveiled a broader spectrum of potent biological activities, including significant anticancer and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of FKB, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The document synthesizes current research to serve as a foundational resource for professionals in pharmacology and drug development, highlighting FKB's journey from a traditional remedy to a promising therapeutic agent.
Introduction and Traditional Context
This compound is a member of the flavokawain class of chalcones, which are yellow pigments found in the kava plant.[1] It is scientifically known as 2′-Hydroxy-4′,6′-dimethoxychalcone.[3] For centuries, kava has been consumed in the South Pacific as a ceremonial and social beverage, prized for its relaxing effects.[1] While kavalactones are the primary constituents responsible for kava's psychoactive properties, the flavokawains, including FKB, contribute significantly to its other medicinal effects.[4] FKB is a minor constituent compared to Flavokawain A but has been the subject of more extensive research due to its potent bioactivity.[1]
dot
Pharmacological Properties and Mechanisms of Action
FKB exhibits a range of pharmacological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
FKB has demonstrated potent cytotoxic and pro-apoptotic effects across a wide array of cancer cell lines, including those of the breast, prostate, liver, colon, and melanoma.[2][5][6][7][8] Its efficacy stems from its ability to modulate multiple critical signaling pathways that govern cell survival, proliferation, and death.
2.1.1. Induction of Apoptosis FKB is a robust inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Intrinsic Pathway: FKB treatment leads to an imbalance in the Bcl-2 family of proteins, increasing the expression of pro-apoptotic members like Bax and Bak while decreasing anti-apoptotic members like Bcl-2.[1][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[1] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to PARP cleavage and programmed cell death.[1][10]
-
Extrinsic Pathway: FKB upregulates the expression of Death Receptor 5 (DR5), which sensitizes cells to apoptosis.[6][9] This pathway involves the activation of the initiator caspase-8.[9][10]
dot
2.1.2. Inhibition of Survival Pathways and Cell Cycle Arrest FKB effectively suppresses key signaling pathways that cancer cells rely on for survival and proliferation.
-
PI3K/Akt Pathway: FKB has been shown to inhibit the phosphorylation of Akt, a central node in a pathway that promotes cell survival and inhibits apoptosis.[11][12]
-
STAT3 Pathway: In hepatocellular carcinoma, FKB was found to downregulate the STAT3/Hif-1α/VEGF signaling pathway, which is crucial for tumor growth and angiogenesis.[7]
-
Cell Cycle Arrest: FKB can induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[1][6][8]
Anti-inflammatory Activity
FKB's anti-inflammatory effects are primarily mediated by its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
-
Mechanism: In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), FKB prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[1][13] This action sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[13] A 2024 study further elucidated this by showing FKB directly targets Toll-like receptor 2 (TLR2) to inhibit the NF-κB pathway.[14]
-
Downstream Effects: By blocking NF-κB, FKB significantly suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][13] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[1][13]
dot
Quantitative Efficacy Data
The cytotoxic and anti-inflammatory potential of FKB has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) and lethal dose (LD₅₀) values are critical metrics for assessing its potency.
| Cell Line | Cell Type | Assay Type | IC₅₀ / LD₅₀ (µM) | Exposure Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity | 12.3 | 72 h | [8] |
| MCF-7 | ER-Positive Breast Cancer | Cytotoxicity | 33.8 | 72 h | [8] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity (LD₅₀) | 15.3 | - | [15][16] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity (IC₅₀) | 28.0 | 72 h | [7] |
| L-02 | Normal Human Liver | Cytotoxicity (LD₅₀) | 32.0 | - | [15][16] |
| PC-3 | Prostate Cancer | Cytotoxicity | 6.2 | 48 h | [17] |
| DU145 | Prostate Cancer | Cytotoxicity | 3.9 | 48 h | [17] |
| SK-LMS-1 | Uterine Leiomyosarcoma | Cytotoxicity | ~4.4 | 72 h | [6] |
| A375 | Melanoma | Cytotoxicity | ~26.7 | 24 h | [5] |
| RAW 264.7 | Macrophage | NO Inhibition | 9.8 | - | [1] |
Note: Some values were converted from μg/mL to µM for consistency (Molar Mass: 284.31 g/mol ).[3]
Key Experimental Protocols
Reproducible and standardized methods are essential for evaluating the bioactivity of compounds like FKB. Below are representative protocols for two common assays used in its study.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[19][20] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[18]
Protocol:
-
Cell Plating: Seed cells (e.g., MDA-MB-231, HepG2) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the FKB-containing medium or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against FKB concentration to determine the IC₅₀ value.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and is crucial for confirming FKB's effects on signaling pathways (e.g., cleavage of PARP, expression of Bcl-2 family proteins).
Protocol:
-
Protein Extraction: Culture and treat cells with FKB as described above. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP, anti-Akt, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.
dot
Conclusion and Future Directions
This compound stands out as a compelling natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to modulate multiple key cellular pathways—inducing apoptosis in cancer cells while suppressing inflammatory responses—makes it an attractive candidate for further drug development. The journey of FKB from a component of a traditional Pacific elixir to a molecule scrutinized in modern laboratories underscores the value of ethnobotany in drug discovery.[1]
However, concerns regarding its potential for hepatotoxicity, particularly through glutathione depletion, must be addressed.[15][16] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing FKB analogs to enhance therapeutic efficacy while minimizing off-target toxicity.[21]
-
Advanced In Vivo Models: Moving beyond initial xenograft models to more complex preclinical models that can better predict clinical outcomes.[22]
-
Pharmacokinetic and Safety Profiling: Rigorously characterizing its absorption, distribution, metabolism, excretion (ADME), and long-term safety profiles.
-
Combination Therapies: Investigating the synergistic potential of FKB with existing chemotherapeutic agents or anti-inflammatory drugs.[11][12]
By addressing these areas, the scientific community can fully unlock the therapeutic promise of this compound, potentially translating this ancient remedy into a modern medical solution.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavokavain B - Wikipedia [en.wikipedia.org]
- 4. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 12. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of this compound from Alpinia pricei Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. Design, Synthesis and Docking Studies of this compound Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Flavokawain B
Audience: Researchers, scientists, and drug development professionals.
Abstract: Flavokawain B (FKB) is a naturally occurring chalcone found in the roots of the kava-kava plant (Piper methysticum).[1] It has garnered significant interest in oncology research due to its demonstrated anti-cancer properties, including anti-inflammatory, antinociceptive, and cytotoxic activities.[1] Numerous in vitro studies have established FKB's ability to inhibit the proliferation and induce cell death in a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of FKB, summarizing key quantitative data, detailing common experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below, compiled from various studies, illustrates the selective and potent cytotoxic effects of FKB.
Table 1: IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Exposure Time | Citation |
| Breast Cancer | ||||
| MDA-MB231 | Triple-Negative Breast Cancer | 12.3 µM | 72 h | [1] |
| MCF-7 | Estrogen Receptor-Positive | 33.8 µM | 72 h | [1] |
| MCF-7 | Estrogen Receptor-Positive | 7.70 ± 0.30 µg/mL | Not Specified | [2] |
| Hepatocellular Carcinoma | ||||
| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 µM (LD50) | 48 h | [3] |
| HepG2 | Hepatocellular Carcinoma | 23.2 ± 0.8 µM | 48 h | [4] |
| Osteosarcoma | ||||
| 143B | Osteosarcoma | ~1.97 µg/mL (3.5 µM) | 72 h | [5] |
| Cholangiocarcinoma | ||||
| SNU-478 | Cholangiocarcinoma | 69.4 µM | 72 h | [6] |
| Melanoma | ||||
| A375 | Melanoma | 7.6 µg/mL | 24 h | [7] |
| A2058 | Melanoma | 10.8 µg/mL | 24 h | [7] |
| Oral Carcinoma | ||||
| HSC-3 | Oral Squamous Carcinoma | Effective at 1.25–10 µg/mL | 24 h / 48 h | [8][9] |
| Colon Cancer | ||||
| HCT116 | Colorectal Carcinoma | Effective at 5–50 µM | Not Specified | [10] |
| Non-Cancerous Cell Lines | ||||
| MCF-10A | Non-Transformed Mammary Epithelial | Higher IC50 than cancer lines | 72 h | [1] |
| L-02 | Normal Hepatocyte | 32 µM (LD50) | Not Specified | [3] |
| HEMn | Normal Melanocytes | 13.9 µg/mL | 24 h | [7] |
| HaCaT | Normal Keratinocytes | 12.4 µg/mL | 24 h | [7] |
Note: IC50 values are presented as reported in the literature. Direct comparison between µM and µg/mL requires conversion using the molecular weight of this compound (284.31 g/mol ).
Experimental Protocols
The following protocols are standard methodologies used to assess the cytotoxic and anti-proliferative effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[1]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[11][14]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11][14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[11] The absorbance is directly proportional to the number of viable cells.
In Vitro Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of FKB on cell motility.
Protocol:
-
Monolayer Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a uniform "wound" or scratch through the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of FKB.
-
Imaging and Analysis: Capture images of the wound at time zero and at subsequent time points (e.g., 16 or 24 hours).[5] The rate of wound closure is measured to determine the inhibitory effect of FKB on cell migration.[1]
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical workflow for the preliminary in vitro screening of a cytotoxic compound like this compound.
Caption: A standard workflow for evaluating the cytotoxic potential of this compound.
This compound-Induced Apoptotic Signaling
FKB induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][15] This leads to the activation of executioner caspases and subsequent cell death.
Caption: Apoptotic signaling pathways activated by this compound.
This compound-Induced G2/M Cell Cycle Arrest
A key mechanism of FKB's anti-proliferative action is the induction of cell cycle arrest, predominantly at the G2/M transition.[5][10] This prevents cancer cells from proceeding through mitosis.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Summary of Action Mechanisms
The cytotoxic effects of this compound are multifactorial, involving the modulation of several critical signaling pathways:
-
Induction of Apoptosis: FKB triggers programmed cell death by upregulating pro-apoptotic proteins (Bax, Bak, Fas) and downregulating anti-apoptotic proteins (Bcl-2, Survivin).[5][10] This culminates in the activation of caspases, the executioners of apoptosis.[5][10][15]
-
Cell Cycle Arrest: FKB causes a significant accumulation of cells in the G2/M phase of the cell cycle.[1][10] It achieves this by downregulating key regulatory proteins required for mitotic entry, such as cyclin B1, cdc2, and cdc25c.[5][9]
-
MAPK Pathway Activation: FKB treatment leads to the phosphorylation and activation of JNK, p38, and ERK, which are major components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3] The sustained activation of JNK, in particular, is known to promote apoptosis in cancer cells.[1][10]
-
Akt Pathway Suppression: In some cancer types, such as cholangiocarcinoma, FKB has been shown to inhibit cell proliferation and induce apoptosis by suppressing the PI3K/Akt signaling pathway.[6][16]
-
Generation of Reactive Oxygen Species (ROS): FKB can induce intracellular ROS, leading to oxidative stress that contributes to apoptosis.[8] This effect can be reversed by treatment with antioxidants.[8]
Conclusion
The preliminary in vitro screening data strongly supports this compound as a potent and promising anti-cancer agent. It exhibits cytotoxicity against a diverse range of cancer cell lines, often at concentrations that are less harmful to normal cells.[7] Its multifaceted mechanism of action, which includes the induction of apoptosis via multiple pathways and the potent arrest of the cell cycle, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this natural chalcone.
References
- 1. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Docking Studies of this compound Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. for.nchu.edu.tw [for.nchu.edu.tw]
- 10. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
Flavokawain B: A Technical Guide to its Effects on Core Cell Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising anti-cancer agent due to its demonstrated cytotoxicity against a wide range of cancer cell lines.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning FKB's biological activity, with a specific focus on its modulation of key cell signaling pathways. FKB exerts its effects primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival and inflammatory signaling cascades. It triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, modulates the PI3K/Akt and MAPK pathways, and inhibits the pro-inflammatory NF-κB and STAT3 signaling pathways.[1][2][3][4] This document consolidates quantitative data from various studies, details common experimental protocols for evaluating FKB's effects, and provides visual diagrams of the affected pathways to support further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
FKB's anti-neoplastic properties stem from its ability to interact with and modulate multiple intracellular signaling networks that govern cell survival, proliferation, and inflammation.
Induction of Apoptosis
A primary mechanism of FKB's anti-cancer activity is the induction of programmed cell death, or apoptosis. It activates both the intrinsic and extrinsic pathways.[5]
-
Intrinsic (Mitochondrial) Pathway: FKB disrupts the balance of the Bcl-2 family of proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2, Bcl-xL) to pro-apoptotic proteins (like Bax, Bak, Puma, Bim).[1][5] This shift increases mitochondrial outer membrane permeability, causing the release of cytochrome c into the cytosol.[1] Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3/7, which cleave essential cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[1][6]
-
Extrinsic (Death Receptor) Pathway: FKB has been shown to up-regulate the expression of death receptors, such as Death Receptor 5 (DR5) and Fas, on the cell surface.[1][5][7] This sensitization leads to the activation of the initiator caspase-8, which can then directly activate the executioner caspases, converging with the intrinsic pathway to execute apoptosis.[5]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, which plays a significant role in cancer progression. FKB has demonstrated potent anti-inflammatory effects by inhibiting this pathway.[1][2] It prevents the degradation of the inhibitory subunit IκBα and inhibits the activation of the IκB kinase (IKK) complex.[1][2] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[8] Recent studies have also shown FKB can target Toll-like receptor 2 (TLR2), inhibiting the formation of the TLR2-MyD88 complex, which is an upstream event in NF-κB activation.[9][10]
Modulation of PI3K/Akt and MAPK Pathways
The PI3K/Akt and MAPK pathways are crucial for cell survival, proliferation, and differentiation. FKB has been shown to suppress the PI3K/Akt signaling pathway, leading to reduced cell survival and enhanced apoptosis.[3][11] In contrast, its effect on the MAPK pathway is more complex. FKB can activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway in some cancer types.[1][2][12]
-
PI3K/Akt Pathway: FKB inhibits the phosphorylation and activation of Akt, a key downstream effector of PI3K.[3] Deactivation of Akt signaling contributes to FKB's pro-apoptotic effects.
-
MAPK Pathway: FKB promotes the sustained activation of JNK and p38, which are stress-activated kinases that can trigger apoptosis.[1][2] Concurrently, it has been observed to downregulate the phosphorylation of ERK1/2 in certain cancer cells, which is often associated with proliferation.[6]
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Flavokawain B: An In-depth Technical Guide to Early Pharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavokawain B (FKB) is a naturally occurring chalcone found in the kava-kava plant (Piper methysticum)[1][2]. Chalcones, characterized by their open-chain α,β-unsaturated ketone structure, have garnered significant scientific interest for their diverse biological activities[3][4]. Early research into FKB identified it as a compound with potent anti-inflammatory and anticancer properties, demonstrating its potential as a lead compound for therapeutic development[1][2][5]. This document provides a detailed overview of the foundational studies that first elucidated the pharmacological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Anticancer Activities
Early investigations consistently demonstrated that this compound is a potent cytotoxic agent against a variety of cancer cell lines, with a notably lower impact on normal cells[1][6]. Its primary anticancer mechanisms identified in early research include the induction of apoptosis and cell cycle arrest[1][7].
Induction of Apoptosis
FKB induces programmed cell death in cancer cells through multiple, interconnected signaling pathways. The primary mechanisms identified are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by the generation of reactive oxygen species (ROS).
-
Mitochondrial-Dependent (Intrinsic) Pathway: A common finding across numerous early studies is FKB's ability to induce the mitochondrial-dependent apoptosis pathway[1][8]. Treatment with FKB leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytosol[1][8]. This event activates a downstream caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3[1][7][9]. The activation of caspase-3 results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1][8]. This process is regulated by the Bcl-2 family of proteins; FKB was shown to upregulate pro-apoptotic members like Bax, Bak, Puma, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, XIAP, and survivin[1][7][10].
-
Death Receptor-Mediated (Extrinsic) Pathway: FKB also activates the extrinsic apoptotic pathway. Studies have shown that FKB treatment increases the expression of death receptors, such as Death Receptor 5 (DR5) and Fas[7][10][11]. This upregulation leads to the activation of the initiator caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis[1][7].
-
Role of Reactive Oxygen Species (ROS): The generation of intracellular ROS appears to be a critical upstream event in FKB-induced apoptosis[8][9]. FKB treatment was found to increase ROS levels within minutes to hours[8]. The pro-apoptotic effects of FKB, including the upregulation of the pro-apoptotic protein GADD153 and subsequent mitochondrial dysfunction, could be abolished by pretreatment with ROS scavengers like N-acetylcysteine (NAC)[8][9].
Induction of Cell Cycle Arrest
A key mechanism of FKB's antiproliferative effect is its ability to halt the cell cycle, predominantly at the G2/M phase[1][3][7]. In various cancer cell lines, including oral carcinoma, osteosarcoma, and colon cancer, treatment with FKB led to a significant accumulation of cells in the G2/M phase[3][7][9]. This arrest is achieved by modulating the levels of critical cell cycle regulatory proteins. Specifically, FKB was shown to decrease the expression of cyclin B1, cdc2 (CDK1), and the phosphatase cdc25c, while increasing the levels of the inhibitory kinase Myt1[1][7]. The downregulation of the cdc2/cyclin B1 complex is a critical step that prevents cells from entering mitosis.
Anti-inflammatory Activity
Early studies highlighted the significant anti-inflammatory properties of this compound[1][12]. The primary model for this research involved lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
In this model, FKB demonstrated a potent ability to inhibit the production of key inflammatory mediators. It dose-dependently suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[1][12]. This was achieved by inhibiting the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively[1][12]. Furthermore, FKB was found to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α)[1].
The underlying mechanism for these effects was traced to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][12]. FKB was shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of NF-κB, thereby preventing it from activating the transcription of target inflammatory genes like iNOS, COX-2, and TNF-α[1][12]. More recent research has further refined this mechanism, showing FKB directly targets Toll-like receptor 2 (TLR2) to inhibit the formation of the TLR2-MyD88 complex, an upstream event in NF-κB activation[13][14].
Quantitative Data Summary
The following tables summarize the quantitative data from early studies on this compound, primarily focusing on its cytotoxic and anti-inflammatory effects.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| DU145 | Prostate Cancer | ~10-20 | [10] |
| PC-3 | Prostate Cancer | ~10-20 | [10] |
| HCT116 | Colon Cancer | ~25 | [8] |
| HSC-3 | Oral Carcinoma | ~15-35 | [1][9] |
| 143B | Osteosarcoma | Not specified | [7] |
| Saos-2 | Osteosarcoma | Not specified | [7] |
| SK-LMS-1 | Uterine Leiomyosarcoma | Not specified | [11] |
| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 | [15][16] |
| L-02 | Normal Liver Cell Line | 32 | [15][16] |
| MCF-7 | Breast Cancer | 7.70 ± 0.30 (µg/mL) | [17] |
| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 (µg/mL) | [17] |
Table 2: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Metric | Value | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50 | 9.8 μM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in early this compound research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116, DU145, PC-3) were seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (typically ranging from 5 to 50 μM) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours)[8].
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution was measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability was expressed as a percentage relative to the vehicle-treated control cells[8][18].
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with FKB at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic[18][19].
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells were treated with FKB as described above. After treatment, cells were harvested by trypsinization.
-
Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed again with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity[19][20].
Western Blot Analysis
-
Protein Extraction: Following treatment with FKB, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 μg) were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., caspase-3, PARP, Bcl-2, Bax, cyclin B1, p-Akt).
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[9][21].
Conclusion
The body of early research on this compound firmly established it as a natural compound with significant pharmacological potential, particularly in the realms of oncology and inflammation. Foundational studies meticulously detailed its ability to induce apoptosis and G2/M cell cycle arrest in a wide array of cancer cells, often through the generation of ROS and the modulation of key signaling pathways like the Bcl-2 family, caspases, and cell cycle regulators[1][2][7]. Concurrently, its potent anti-inflammatory effects were characterized by the inhibition of the NF-κB pathway, leading to a reduction in crucial inflammatory mediators[1][12]. While these studies also raised important considerations regarding potential hepatotoxicity at higher concentrations[15][16], the collective data provided a robust framework and compelling rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclization of this compound reduces its activity against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial biological effects of Flavokawain A, a chalcone constituent from kava, on surgically induced endometriosis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. for.nchu.edu.tw [for.nchu.edu.tw]
- 9. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. This compound, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Docking Studies of this compound Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
Methodological & Application
Synthesis of Flavokawain B for Research Applications: A Detailed Guide
Application Notes
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) that has garnered significant interest within the research community, particularly in the field of oncology.[1][2][3] This document provides detailed protocols for the chemical synthesis of this compound and its subsequent application in key cell-based assays to investigate its biological activity. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
FKB has been shown to exhibit potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1][3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest at the G2/M phase, and modulation of key cellular signaling pathways.[1][4][5][6][7][8] Understanding these mechanisms is crucial for the development of novel cancer therapeutics.
The protocols herein describe a straightforward and efficient synthesis of this compound via the Claisen-Schmidt condensation reaction.[2][9][10] Additionally, this guide details standard experimental procedures to evaluate the effects of synthesized FKB on cancer cells, including the assessment of cell viability, cell cycle progression, and the modulation of specific signaling proteins.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and biological activities of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LD50 | Reference |
| HepG2 | Hepatocellular Carcinoma | LD50 = 15.3 ± 0.2 µM | [11][12] |
| L-02 | Normal Liver Cell Line | LD50 = 32 µM | [11][12] |
| 143B | Osteosarcoma | IC50 ≈ 1.97 µg/ml (3.5 µM) | [3] |
| HSC-3 | Oral Carcinoma | IC50 = 4.9 µg/mL | [5] |
| A-2058 | Melanoma | IC50 = 5.2 µg/mL | [5] |
| Cal-27 | Oral Carcinoma | IC50 = 7.6 µg/mL | [5] |
| MCF-7 | Breast Cancer | IC50 = 7.70 ± 0.30 µg/mL | [2] |
| MDA-MB-231 | Breast Cancer | IC50 = 5.90 ± 0.30 µg/mL | [2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect | Key Molecular Changes | Reference |
| HSC-3 | G2/M Arrest | ↓ Cyclin A, Cyclin B1, Cdc2, Cdc25C | [4][5][6] |
| Osteosarcoma cells | G2/M Arrest | ↑ Myt1; ↓ cdc2, Cyclin B1, cdc25c | [1] |
| Uterine Leiomyosarcoma | G2/M Arrest | - | [1][7] |
| Multiple Cancer Lines | Apoptosis Induction | ↑ Caspase-3, -7, -8, -9 activation; ↑ Bax, Bak, Fas, Puma, DR5; ↓ Bcl-2, Survivin, XIAP; Cytochrome c release | [1][13][14] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the synthesis of this compound from 2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde.
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ethyl acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Prepare a solution of KOH or NaOH (3 equivalents) in ethanol and add it dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
A yellow precipitate of crude this compound will form. Filter the precipitate and wash it with cold distilled water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[15]
-
Characterize the purified this compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: this compound-Induced Apoptosis Pathways
Caption: this compound-induced apoptotic signaling pathways.
Diagram 3: this compound-Induced G2/M Cell Cycle Arrest
Caption: Mechanism of this compound-induced G2/M arrest.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Docking Studies of this compound Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. for.nchu.edu.tw [for.nchu.edu.tw]
- 7. This compound, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jchemrev.com [jchemrev.com]
- 11. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. for.nchu.edu.tw [for.nchu.edu.tw]
- 14. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chalcone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Flavokawain B Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) that has garnered significant interest for its potent anti-cancer properties.[1][2] In vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[1][3][4][5] These effects are mediated through the modulation of several key signaling pathways, including the MAPK, Akt, and NF-κB pathways.[1][6][7] This document provides detailed protocols for the treatment of cell cultures with this compound and for the subsequent analysis of its biological effects.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Breast Cancer | 12.3 | 72 |
| MCF-7 | Breast Cancer | 33.8 | 72 |
| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 | Not Specified |
| L-02 | Normal Hepatocyte | 32 | Not Specified |
| A375 | Melanoma | ~26.9 (7.6 µg/mL) | 24 |
| A2058 | Melanoma | ~38.2 (10.8 µg/mL) | 24 |
| HEMn | Normal Melanocyte | ~49.2 (13.9 µg/mL) | 24 |
| HaCaT | Normal Keratinocyte | ~43.9 (12.4 µg/mL) | 24 |
| DU145 | Prostate Cancer | More effective than on AR-positive cells | Not Specified |
| PC-3 | Prostate Cancer | More effective than on AR-positive cells | Not Specified |
| SNU-478 | Cholangiocarcinoma | Concentration-dependent inhibition | Not Specified |
| HSC-3 | Oral Carcinoma | 4.4 - 35.2 (1.25 - 10 µg/mL) | 24 |
| HCT116 | Colon Cancer | 5 - 50 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of FKB powder in DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. Protect from light.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0, 5, 10, 20, 40, 60, 80, and 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared FKB dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.[8] Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution. This compound has been shown to induce G2/M phase arrest in several cancer cell lines.[1][5][9]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.[10]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound, such as Akt, MAPK, and NF-κB.[6][9][11]
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, NF-κB p65, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, Cdc2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound induced G2/M cell cycle arrest pathway.
Caption: General experimental workflow for FKB treatment.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 5. This compound, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. for.nchu.edu.tw [for.nchu.edu.tw]
- 10. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flavokawain B in Animal Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) that has demonstrated significant anti-tumor properties in various preclinical cancer models.[1] It has been shown to inhibit tumor growth and induce apoptosis in a range of cancer cell lines, including breast, cholangiocarcinoma, melanoma, and prostate cancers.[1][2][3][4] These application notes provide a comprehensive overview of the in vivo and in vitro effects of this compound, detailed experimental protocols, and a summary of its mechanisms of action.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways.[5] FKB has been reported to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[2][6] Furthermore, it down-regulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while up-regulating pro-apoptotic proteins like Bax.[4][6] this compound also inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][6] The induction of reactive oxygen species (ROS) generation is another mechanism by which FKB promotes cancer cell death.[3][7]
This compound Signaling Pathways
Caption: this compound inhibits pro-survival signaling pathways, leading to apoptosis and cell cycle arrest.
Quantitative Data from In Vivo Animal Studies
The anti-tumor efficacy of this compound has been evaluated in several animal tumor models. The following tables summarize the quantitative data from these studies.
| Cancer Type | Animal Model | Cell Line | FKB Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Breast Cancer | BALB/c Mice | 4T1 | 50 mg/kg/day | 28 days | ~34% (from 700 mm³ to 462.5 mm³) | ~29% (from 0.617 g to 0.44 g) | [1] |
| Prostate Cancer | Nude Mice | DU145 | Not Specified | Not Specified | ~67% | Not Specified | [4] |
| Cholangiocarcinoma | Xenograft Mouse | SNU-478 | Not Specified | Not Specified | Significant inhibition | Not Specified | [2] |
| Melanoma | A375-xenografted nude mice | A375 | Not Specified | 26 days | Significant inhibition | Significant inhibition | [3] |
Experimental Protocols
In Vivo Xenograft Animal Model
This protocol outlines a general procedure for establishing a xenograft tumor model to evaluate the in vivo anti-tumor effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., 4T1, DU145, SNU-478, A375)
-
Immunocompromised mice (e.g., Nude mice, BALB/c mice)
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Corn oil)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or serum-free media at a concentration of 2 x 10⁶ cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Randomly divide the mice into control and treatment groups. Administer this compound (e.g., 50 mg/kg/day) to the treatment group via oral gavage or intraperitoneal injection. Administer the vehicle to the control group using the same route and schedule.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 28 days).[1] At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
FKB Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in tumor tissues or cell lysates following this compound treatment.
Materials:
-
Tumor tissue or cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cell pellets in RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates considerable potential as an anti-cancer agent, with robust in vivo efficacy in various tumor models. Its mechanism of action, involving the inhibition of key survival pathways and induction of apoptosis, makes it a promising candidate for further preclinical and clinical investigation. The protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this compound in their own cancer models.
References
- 1. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 3. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Flavokawain B in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties in various cancer cell lines and preclinical xenograft models.[1][2] FKB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in several cancers, including prostate, bladder, lung, and melanoma.[3][4][5] These application notes provide a detailed overview of the administration of this compound in xenograft mouse models, summarizing key quantitative data and outlining comprehensive experimental protocols to guide researchers in this field.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative outcomes of this compound administration across various cancer types in xenograft mouse models.
Prostate Cancer
| Cell Line | Mouse Model | This compound Dosage & Route | Treatment Duration | Tumor Growth Inhibition (%) | Key Molecular Findings | Reference |
| DU145 (AR-negative) | Nude Mice | 50 mg/kg/day, oral | 24 days | 67% | Increased Bim expression in tumor tissues. | [3][6] |
| Patient-Derived (GM0308) | SCID Mice | Not specified | Not specified | 77.3% | Reduced serum PSA levels by 68%; Down-regulated AR expression. | [7] |
Bladder Cancer
| Cell Line | Mouse Model | Flavokawain A Dosage & Route | Treatment Duration | Tumor Growth Inhibition (%) | Key Molecular Findings | Reference |
| T24 (p53-mutant) | Nude Mice | 50 mg/kg/day, oral | 25 days | 57% | Down-regulation of XIAP and survivin. | [8][9] |
| RT4 (p53-wild type) | Nude Mice | 50 mg/kg/day, oral | 65 days | Significant decrease in tumor growth rate | Induced G1 arrest. | [10] |
Note: Data for Flavokawain A is included for comparative purposes as it is a closely related compound often studied in parallel.
Melanoma
| Cell Line | Mouse Model | This compound Dosage & Route | Treatment Duration | Outcome | Key Molecular Findings | Reference |
| A375 | Nude Mice | 5 mg/kg, intraperitoneal | 26 days | Inhibition of tumor volume | Induced ROS-mediated apoptosis and autophagy. | [4] |
Cholangiocarcinoma
| Cell Line | Mouse Model | This compound Dosage & Route | Treatment Duration | Outcome | Key Molecular Findings | Reference |
| SNU-478 | BALB/c Nude Mice | 25 mg/kg, twice a week, intraperitoneal (in combination with cisplatin/gemcitabine) | 2 weeks | Significant inhibition of tumor growth | Suppressed the Akt pathway. | [11][12] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft mouse model study involving the administration of this compound.
I. Cell Culture and Preparation
-
Cell Line Maintenance : Culture the desired cancer cell line (e.g., DU145, A375, SNU-478) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting : When cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Cell Viability and Counting : Perform a cell viability test (e.g., trypan blue exclusion) and count the cells using a hemocytometer.
-
Cell Suspension : Resuspend the cells in a serum-free medium or a mixture of medium and Matrigel at the desired concentration for injection (e.g., 1x10^6 to 2x10^6 cells per 100 µL).
II. Xenograft Implantation
-
Animal Model : Use immunodeficient mice (e.g., nude mice, SCID mice), typically 4-6 weeks old.
-
Acclimatization : Allow the mice to acclimate to the vivarium for at least one week before the experiment.
-
Implantation : Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor the mice for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 100 mm³), randomize the mice into control and treatment groups.
III. This compound Preparation and Administration
-
Preparation : Prepare this compound solution for administration. For oral gavage, it can be dissolved in a vehicle such as 10% grain alcohol in saline. For intraperitoneal injection, a suitable vehicle should be used.
-
Dosage : The dosage can vary depending on the study design, but common dosages range from 5 mg/kg to 50 mg/kg.[3][4]
-
Administration : Administer this compound to the treatment group according to the planned schedule (e.g., daily, twice a week). The control group should receive the vehicle alone.
IV. Data Collection and Analysis
-
Tumor Measurement : Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 3 days). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight : Record the body weight of the mice regularly to monitor for toxicity.
-
Endpoint : At the end of the study, euthanize the mice.
-
Tumor Excision and Analysis : Excise the tumors and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen for protein and RNA analysis (e.g., Western blotting, RT-PCR).
-
Serum Analysis : Collect blood samples for serum analysis of relevant biomarkers (e.g., PSA in prostate cancer models).[7]
Visualizations
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a typical this compound xenograft mouse model experiment.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
This compound and Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a kava chalcone, exhibits robust apoptotic mechanisms on androgen receptor-negative, hormone-refractory prostate cancer cell lines and reduces tumor growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of flavokawain-B flavonoid in gemcitabine-resistant lung cancer cells are mediated via mitochondrial-mediated apoptosis, ROS production, cell migration and cell invasion inhibition and blocking of PI3K/AKT Signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kava Components Down-Regulate Expression of AR and AR Splice Variants and Reduce Growth in Patient-Derived Prostate Cancer Xenografts in Mice | PLOS One [journals.plos.org]
- 8. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for the Quantification of Flavokawain B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B, a chalcone found in the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in various samples, including raw plant materials, finished products, and biological matrices, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. This document focuses on two widely used and robust techniques:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A reliable and cost-effective method suitable for the analysis of kava raw materials and finished products where this compound concentrations are relatively high.[1][2][3][4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for quantifying low levels of this compound in complex biological matrices such as plasma, which is essential for pharmacokinetic studies.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods for this compound, providing a clear comparison of their performance characteristics.
Table 1: HPLC-UV Method Performance
| Parameter | Result | Reference |
| Linearity Range | 0.05–7.5 μg/mL | [7] |
| Limit of Quantification (LOQ) | 0.303 μg/mL | [7][8] |
| Accuracy (Recovery) | 98.1–102.9% | [7] |
| Precision (RSD) | 1.53 - 2.30% | [2] |
| Detection Wavelength | 355 nm | [1][2][3] |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Result | Reference |
| Linearity Range | 0.524–1048 ng/mL | [5][6] |
| Limit of Detection (LOD) | 0.2819 ng/mL | [9] |
| Accuracy | -14.3 to 13.2% | [5][6] |
| Precision (RSD) | 3.4–11.8% | [5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Kava Raw Materials and Finished Products by HPLC-UV
This protocol is adapted from validated methods for the analysis of kavalactones and flavokavains in Piper methysticum.[1][3][4]
1. Sample Preparation (Solid Samples)
-
Accurately weigh a representative portion of the ground kava root, extract, or finished product.
-
Extract the sample with methanol followed by acetone.[1][3][4]
-
Use sonication to ensure complete extraction.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Column Temperature: 60 °C.[7]
-
Injection Volume: 20 µL.
3. Calibration
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol is based on a sensitive and rapid method developed for pharmacokinetic studies.[5][6]
1. Sample Preparation (Plasma)
-
To a 50 µL aliquot of rat plasma, add an internal standard (e.g., myrislignan).[5][6]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Agilent XDB-C18 (2.1 × 100 mm, 1.8 µm) or equivalent.[5][6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[5][6]
-
Column Temperature: Ambient.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition.
-
Internal Standard: Monitor the specific precursor to product ion transition.
-
4. Calibration and Quantification
-
Prepare calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into blank plasma.
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in the plasma samples using the calibration curve.
Method Validation Considerations
For both protocols, it is essential to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Stability: The stability of this compound in the sample matrix and in prepared solutions under various storage conditions.[5][6]
Conclusion
The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of this compound in a variety of sample types. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is critical to ensure the accuracy and precision of the obtained results, which is paramount for quality control in drug development and research.
References
- 1. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. UPLC-MS/MS determination of this compound, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of Flavokawain B in Apoptosis Induction Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) that has garnered significant interest for its potent anti-cancer properties.[1][2][3] Extensive research has demonstrated FKB's ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[3][4][5] These application notes provide a comprehensive overview of the mechanisms of FKB-induced apoptosis, quantitative data from various studies, and detailed protocols for key experiments to investigate its effects.
FKB has been shown to induce apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress-mediated pathways.[1][6][7] Its multifaceted approach to triggering cancer cell death makes it a promising candidate for further investigation in drug development.
Mechanisms of this compound-Induced Apoptosis
This compound initiates apoptosis through a complex interplay of signaling events:
-
Intrinsic (Mitochondrial) Pathway: FKB can induce mitochondrial dysfunction characterized by the loss of mitochondrial membrane potential.[1] This leads to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.[1][7] FKB also modulates the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic members like Bax, Bak, Bim, and Puma, while downregulating anti-apoptotic members such as Bcl-2, Bcl-xL, XIAP, and survivin.[1][3][4][5]
-
Extrinsic (Death Receptor) Pathway: FKB has been observed to upregulate the expression of death receptors, such as Death Receptor 5 (DR5) and Fas.[1][3][6] The activation of these receptors triggers a signaling cascade that leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[1][3][6]
-
Endoplasmic Reticulum (ER) Stress: In some cell lines, FKB has been shown to induce ER stress, as indicated by the upregulation of GADD153.[8] Prolonged ER stress can lead to the activation of caspase-4 and caspase-12, contributing to the overall apoptotic response.[7]
-
Reactive Oxygen Species (ROS) Generation: The generation of intracellular ROS is a key upstream event in FKB-induced apoptosis in several cancer cell types.[7][8][9] This increase in oxidative stress can trigger both mitochondrial dysfunction and ER stress, linking these pathways. Pre-treatment with ROS scavengers like N-acetylcysteine (NAC) has been shown to abrogate the apoptotic effects of FKB.[8][9]
-
Cell Cycle Arrest: FKB can also induce cell cycle arrest, often at the G2/M phase.[1][3][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin B1, cdc2, and cdc25c, and increasing the levels of Myt1.[1][3]
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| 143B | Osteosarcoma | ~3.5 | 72 |
| HCT116 | Colon Cancer | >25 | 24 |
| A375 | Melanoma | ~20.1 (7.6 µg/mL) | 24 |
| A2058 | Melanoma | ~28.6 (10.8 µg/mL) | 24 |
| MCF-7 | Breast Cancer | ~20.4 (7.7 µg/mL) | Not Specified |
| MDA-MB-231 | Breast Cancer | ~15.6 (5.9 µg/mL) | Not Specified |
| SNU-478 | Cholangiocarcinoma | 69.4 | 72 |
| 4T1 | Breast Cancer | ~35.7 (13.5 µg/mL) | 72 |
Note: IC50 values were converted from µg/mL to µM where necessary, using a molecular weight of 284.3 g/mol for this compound. These values are indicative and may vary based on experimental conditions.[2][3][8][10][11][12]
Table 2: Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | FKB Concentration (µg/mL) | Apoptotic Cells (%) | Assay Method |
| Saos-2 | 7.5 | 45.1 ± 6.4 | Annexin V/PI |
| 143B | 7.5 | 22.7 ± 2.8 | Annexin V/PI |
| A375 | 10 | 10.7 (Early + Late) | Annexin V/PI |
| HSC-3 | 5 | 16 | Propidium Iodide |
Note: The percentage of apoptotic cells represents the combined early and late apoptotic populations unless otherwise specified.[3][7][11]
Experimental Protocols
The following are detailed protocols for key experiments used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (FKB) stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of FKB in complete medium.
-
Remove the medium from the wells and add 100 µL of the FKB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest FKB concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15][16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound (FKB)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of FKB for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18][19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within 1 hour.[17]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
6-well or 10 cm cell culture plates
-
This compound (FKB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with FKB as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflows for studying FKB-induced apoptosis.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. This compound induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. for.nchu.edu.tw [for.nchu.edu.tw]
- 9. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Docking Studies of this compound Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
Application Notes: Investigating the Effects of Flavokawain B on Cell Cycle Arrest
Introduction
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant, which has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2] A primary mechanism of its anti-tumor activity is the induction of G2/M phase cell cycle arrest and apoptosis.[2][3] FKB has been shown to be particularly effective against androgen-receptor negative, hormone-refractory prostate cancer, osteosarcoma, and oral carcinoma cells.[2][4][5] Its action involves the modulation of key cell cycle regulatory proteins and signaling pathways, including the Akt/p38 MAPK cascade.[5][6] These application notes provide a summary of FKB's mechanism, quantitative data from key studies, and detailed protocols for researchers investigating its therapeutic potential.
Mechanism of Action: G2/M Cell Cycle Arrest
This compound primarily induces cell cycle arrest at the G2/M transition phase. This is achieved by altering the expression and activity of critical regulatory proteins that govern mitotic entry.[2][7] Treatment with FKB leads to a significant downregulation of Cyclin A, Cyclin B1, the cyclin-dependent kinase Cdc2 (CDK1), and the phosphatase Cdc25C.[5][7] The complex formed by Cdc2 and Cyclin B1 is a crucial driver for cells to enter mitosis.[7] FKB disrupts this process by reducing the levels of these essential components.[7]
Furthermore, FKB has been shown to increase the expression of Myt1, a kinase that inhibits the Cdc2/Cyclin B1 complex by phosphorylation.[2] Concurrently, FKB downregulates the phosphorylation of Akt and p38 MAPK, signaling pathways known to promote cell survival and proliferation.[5][7] The disruption of these signaling cascades plays a direct functional role in the G2/M arrest and subsequent apoptosis induced by FKB.[5] The induction of apoptosis is also linked to the generation of intracellular Reactive Oxygen Species (ROS).[5][7]
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |
| 143B | Osteosarcoma | 72 hours | ~3.5 | [2] |
| DU145 | Prostate Cancer | 48 hours | 3.9 | [8] |
| PC-3 | Prostate Cancer | 48 hours | 6.2 | [8] |
| LAPC4 | Prostate Cancer | 48 hours | 32 | [8] |
| LNCaP | Prostate Cancer | 48 hours | 48 | [8] |
Table 2: Effect of this compound (5 µg/mL) on Cell Cycle Distribution in HSC-3 Oral Carcinoma Cells
| Treatment Duration | % of Cells in G2/M Phase | Reference |
| 0 hours (Control) | Baseline | [9] |
| 12 hours | 21% | [9] |
| 24 hours | 25% | [9] |
| 36 hours | 35% | [9] |
| 48 hours | 26% | [9] |
Table 3: Modulation of G2/M Regulatory Proteins by this compound in Cancer Cells
| Protein | Effect of FKB Treatment | Cell Line(s) | Reference(s) |
| Cyclin A | Decrease | HSC-3 | [5][7] |
| Cyclin B1 | Decrease | HSC-3, 143B | [2][5][7] |
| Cdc2 (CDK1) | Decrease | HSC-3 | [5][7] |
| p-Cdc2 | Increase | 143B | [2] |
| Cdc25C | Decrease | HSC-3, 143B | [2][5][7] |
| Myt1 | Increase | 143B | [2] |
Experimental Protocols
References
- 1. This compound targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a kava chalcone, exhibits robust apoptotic mechanisms on androgen receptor-negative, hormone-refractory prostate cancer cell lines and reduces tumor growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 7. for.nchu.edu.tw [for.nchu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Flavokawain B Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Flavokawain B (FKB) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (FKB)?
A1: this compound is a crystalline solid that is practically insoluble in water but soluble in various organic solvents.[1][2] Its solubility is highest in Dimethyl Sulfoxide (DMSO), followed by Dimethylformamide (DMF) and Ethanol.[3]
Q2: What are the recommended solvents for preparing FKB stock solutions?
A2: For most in vitro experiments, DMSO is the recommended solvent for preparing concentrated stock solutions.[1][4][5] Ethanol and Dimethylformamide can also be used.[3] It is crucial to use fresh, anhydrous DMSO as its moisture-absorbing nature can reduce the solubility of FKB.[6]
Q3: How should I prepare a stock solution of FKB in DMSO?
A3: To prepare a stock solution, dissolve the FKB crystalline solid in the solvent of choice.[3] Purging the solvent with an inert gas is a recommended practice.[3] For cell culture experiments, a common practice is to prepare a highly concentrated stock solution in DMSO (e.g., 1000-fold the final concentration) and then dilute it into the culture media to a final DMSO concentration of 0.1% or less.[5]
Q4: I am observing precipitation when diluting my DMSO stock solution in aqueous media. What should I do?
A4: This is a common issue due to the poor aqueous solubility of FKB.[2] Here are a few troubleshooting steps:
-
Decrease the final concentration: FKB may be precipitating because its concentration exceeds its solubility limit in the aqueous buffer or media.
-
Increase the solvent concentration: For in vitro assays, ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of potential solvent toxicity to cells (typically <0.5%).
-
Use a formulation with surfactants: For in vivo studies or some in vitro applications, using a formulation containing excipients like PEG300 and Tween80 can improve solubility and stability in aqueous solutions.[6]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[7]
Q5: How should I store my FKB stock solution?
A5: FKB stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 1 year in solvent). For shorter periods, -20°C is acceptable (stable for up to 1 month in solvent).[6][8]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ~10 - 65 | ~35 - 228.62 | [1][3][4][6][7] |
| Ethanol | ~10 | - | [3] |
| Dimethylformamide (DMF) | ~30 | - | [3] |
| Water | Insoluble | - | [1] |
| Methanol | Soluble | - | [1] |
Note: Solubility can vary slightly between different batches of the compound and the purity of the solvent.
Experimental Protocols
Protocol 1: Preparation of FKB Stock Solution for In Vitro Cell Culture Experiments
Objective: To prepare a concentrated stock solution of FKB in DMSO for use in cell-based assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of FKB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 35 mM).
-
Vortex the tube thoroughly until the FKB is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[6]
Protocol 2: Formulation of FKB for In Vivo Oral Administration
Objective: To prepare a clear solution of FKB suitable for oral administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 46 mg/mL)
-
PEG300
-
Tween® 80
-
Sterile deionized water (ddH₂O)
-
Sterile tubes
Procedure:
-
Start with a clarified stock solution of FKB in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 46 mg/mL FKB in DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween® 80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. This formulation should be used immediately for optimal results.[6]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to FKB experiments.
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathways modulated by this compound leading to apoptosis.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Multienzymatic biotransformation of this compound by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, chalcone isolated from kava (CAS 1775-97-9) | Abcam [abcam.com]
- 5. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Flavokawain B Instability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Flavokawain B (FKB) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FKB) and why is its stability a concern?
A1: this compound is a naturally occurring chalcone found in the kava plant that has demonstrated anti-cancer properties in various studies.[1] Its instability in aqueous solutions, such as cell culture media, is a significant concern because degradation can lead to a loss of its biological activity, resulting in inconsistent and unreliable experimental outcomes. A primary degradation pathway is the cyclization of FKB into its corresponding, and less active, flavanone, 5,7-dimethoxyflavanone.[2]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor water solubility, FKB should be dissolved in an organic solvent to prepare a concentrated stock solution.[3] Dimethyl sulfoxide (DMSO) is the most commonly used solvent.[1][4][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] When preparing your working concentration, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I observed a precipitate in my culture medium after adding this compound. What is the cause and how can I prevent it?
A3: Precipitation of FKB in culture media is a common issue due to its low aqueous solubility. This can be caused by several factors:
-
High Final Concentration: The concentration of FKB may exceed its solubility limit in the aqueous medium.
-
Solvent Shock: Rapid dilution of the DMSO stock solution into the aqueous medium can cause the compound to precipitate out.
-
Interaction with Media Components: Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with FKB and reduce its solubility.[7][8][9]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of FKB.[2][10]
To prevent precipitation, consider the following:
-
Optimize Final Concentration: Determine the optimal working concentration of FKB that remains soluble in your specific culture medium.
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed media to gradually decrease the solvent concentration.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding FKB to the culture medium to aid in its dispersion.
-
Serum-Free Conditions: If experimentally feasible, test the solubility of FKB in serum-free media, as serum proteins can sometimes contribute to precipitation.[7][8]
Q4: How stable is this compound in my working solution in the incubator?
A4: The stability of FKB in a working solution at 37°C in a humidified incubator is limited. The primary cause of instability is the cyclization of the chalcone to a flavanone, which is pH-dependent.[2][10] It is recommended to prepare fresh working solutions for each experiment and to minimize the incubation time when possible. For long-term experiments, consider replenishing the media with freshly prepared FKB at regular intervals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of FKB in stock solution | Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Degradation of FKB in working solution | Prepare fresh working solutions immediately before each experiment. Minimize the time the working solution is kept at room temperature or 37°C before being added to the cells. |
| Cyclization to less active flavanone | Be aware that FKB can cyclize to 5,7-dimethoxyflavanone in culture media.[2] This process is influenced by pH.[10] Consider this conversion when interpreting results from long-term experiments. |
| Precipitation of FKB | Visually inspect the culture wells for any precipitate after adding FKB. If precipitation is observed, refer to the troubleshooting guide for precipitation (Issue 2). |
Issue 2: Visible precipitate in culture wells after adding this compound.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | Perform a dose-response experiment to determine the maximum soluble concentration of FKB in your specific cell culture medium and conditions. |
| Improper dilution technique | Avoid adding the concentrated DMSO stock directly to the full volume of media. Prepare an intermediate dilution in a smaller volume of pre-warmed media before adding it to the final culture volume. Mix well immediately. |
| Interaction with media components | If using serum-containing media, test the solubility of FKB in the corresponding basal medium without serum to see if serum components are contributing to the precipitation.[7][8] |
| pH of the medium | Ensure the pH of your culture medium is within the optimal range for your cells and for FKB solubility. Spontaneous cyclization, which can be pH-dependent, may also lead to the formation of a less soluble product.[2][10] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ~42-50 mg/mL (~147.72 - 175.8 mM)[1] |
| Ethanol | ~10 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Water | Insoluble[3] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SNU-478 | Cholangiocarcinoma | 69.4 | 72 |
| A375 | Melanoma | 7.16 | Not specified |
| HCT116 | Colon Cancer | ~25 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure for Stock Solution (e.g., 50 mM): a. Under sterile conditions, weigh out the required amount of FKB powder. (Molecular Weight of FKB = 284.31 g/mol ) b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. c. Vortex thoroughly until the FKB is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Procedure for Working Solution (e.g., 50 µM in 10 mL of media): a. Pre-warm the cell culture medium to 37°C. b. Thaw one aliquot of the 50 mM FKB stock solution at room temperature. c. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media (e.g., add 2 µL of 50 mM stock to 98 µL of media to get a 1 mM solution). Mix well. d. Add the required volume of the intermediate dilution to the final volume of pre-warmed media to achieve the desired working concentration (e.g., add 500 µL of 1 mM solution to 9.5 mL of media for a final concentration of 50 µM). e. Mix the final working solution thoroughly by gentle inversion. f. Use the freshly prepared working solution immediately for your experiment.
Protocol 2: Assessment of this compound Stability in Culture Medium using HPLC
-
Materials:
-
This compound
-
Cell culture medium of interest (with and without FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Microcentrifuge tubes
-
-
Procedure: a. Prepare a working solution of FKB in the desired cell culture medium at the intended experimental concentration. b. At time zero (immediately after preparation), take an aliquot of the solution. c. Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2). d. At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution. e. For samples containing FBS, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed to pellet the precipitated proteins. Collect the supernatant. f. Analyze the collected samples by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[11] g. Monitor the absorbance at the λmax of FKB (around 339-355 nm). h. Quantify the peak area of FKB at each time point to determine its degradation over time. The appearance of a new peak corresponding to 5,7-dimethoxyflavanone can also be monitored.
Visualizations
Caption: Experimental workflow for using this compound and troubleshooting instability issues.
Caption: Simplified signaling pathways affected by this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting inconsistent this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multienzymatic biotransformation of this compound by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Flavokawain B assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Flavokawain B (FKB). The information is designed to address common challenges and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound cytotoxicity assay results are inconsistent. What are the potential causes?
A1: Inconsistent results in this compound (FKB) cytotoxicity assays can stem from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to FKB. For example, the IC50 value for FKB can differ significantly between cell lines like HepG2, L-02, SNU-478, and various osteosarcoma and breast cancer cell lines.[1][2][3]
-
Time-Dependent Effects: The inhibitory effect of FKB on cell growth is often time-dependent. Inconsistent incubation times (e.g., 24, 48, or 72 hours) will lead to variable results.[2][3]
-
Concentration Discrepancies: The cytotoxic and apoptotic effects of FKB are dose-dependent. Inaccurate serial dilutions or errors in calculating the final concentration can be a major source of variability.
-
Solubility Issues: FKB has poor water solubility and is typically dissolved in organic solvents like DMSO or ethanol.[4][5] Incomplete dissolution or precipitation of FKB in the culture medium can lead to inconsistent effective concentrations.
-
Purity of this compound: The purity of the FKB compound can affect its biological activity. Impurities may have their own cytotoxic effects or interfere with the action of FKB. It is advisable to use FKB with a purity of ≥98%.[4]
-
In Vitro vs. In Vivo Discrepancies: It is not uncommon to observe inconsistent results between in vitro and in vivo studies. This can be due to factors such as drug metabolism, bioavailability, and the complexity of the tumor microenvironment in a living organism.[2][6]
Q2: I'm observing high background or non-specific bands in my Western blot for proteins in FKB-treated cells. How can I troubleshoot this?
A2: High background in Western blotting can obscure results. Here are some common causes and solutions:
-
Blocking Inefficiency: Insufficient blocking of the membrane can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).[3]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and/or duration of your wash steps with TBST.[7]
-
Lysate Quality: Ensure your cell lysates are properly prepared and centrifuged to remove cellular debris.[2][7] The presence of particulates can lead to non-specific signals.
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can transfer proteins and oils that cause blotchy backgrounds. Use clean forceps.
Q3: My apoptosis assay results (e.g., Annexin V/PI staining) are not showing a clear dose-dependent increase in apoptosis after FKB treatment. What could be wrong?
A3: A lack of clear dose-response in apoptosis assays can be due to several factors:
-
Sub-optimal FKB Concentrations: The concentrations of FKB used may be too low to induce significant apoptosis within the chosen time frame. Refer to published IC50 values for your specific cell line to guide your concentration range.[2][3]
-
Incorrect Timing of Analysis: Apoptosis is a dynamic process. If you are analyzing too early, you may miss the peak of apoptosis. Conversely, if you analyze too late, cells may have already progressed to secondary necrosis. Perform a time-course experiment to determine the optimal endpoint.
-
Cell Cycle Arrest: FKB has been shown to induce G2/M phase cell cycle arrest.[3][8] It's possible that at certain concentrations, the predominant effect is cell cycle arrest rather than immediate apoptosis. Consider performing a cell cycle analysis in parallel.
-
Assay Technique: Ensure proper handling of cells during the staining procedure. Overly harsh trypsinization or centrifugation can damage cell membranes and lead to false-positive results for propidium iodide (PI) staining.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, MTS)
| Potential Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Incomplete dissolution of FKB. | Ensure FKB is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. Prepare fresh dilutions for each experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure proper technique. | |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. | |
| IC50 Value Higher/Lower Than Expected | Different cell line sensitivity. | Compare your results with published data for the specific cell line you are using.[2][3][9][10][11] |
| Incorrect incubation time. | FKB's effect is time-dependent. Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours).[2] | |
| FKB degradation. | Store FKB stock solutions at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. | |
| Poor Dose-Response Curve | FKB concentration range is too narrow or not centered around the IC50. | Perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50, then use a narrower range of concentrations around that value for subsequent experiments. |
| Cell confluency is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Guide 2: HPLC Analysis of this compound
| Potential Problem | Possible Cause | Recommended Solution |
| Baseline Drift or Noise | Contaminated mobile phase or column. | Use high-purity solvents and filter all mobile phases. Flush the column with a strong solvent.[12][13] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[14] | |
| Air bubbles in the system. | Degas the mobile phase and prime the pump.[13] | |
| Peak Tailing | Interaction of FKB with residual silanols on the column. | Operate at a lower pH to suppress silanol ionization.[15] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column frit blockage. | Back-flush the column or replace the frit.[14] | |
| Inconsistent Retention Times | Change in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing.[14] |
| Fluctuations in flow rate. | Check for leaks in the pump and ensure pump seals are in good condition.[15] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 72 | 28 | [9] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 15.3 ± 0.2 | [1] |
| L-02 | Hepatocellular Carcinoma | Not Specified | 32 | [1] |
| SNU-478 | Cholangiocarcinoma | 72 | 69.4 | [6] |
| 143B | Osteosarcoma | 72 | 3.5 | [3] |
| SK-LMS-1 | Uterine Leiomyosarcoma | 72 | ~4.4 (1.25 µg/ml) | [8] |
| A375 | Melanoma | 24 | ~26.7 (7.6 µg/ml) | [10] |
| A2058 | Melanoma | 24 | ~38.0 (10.8 µg/ml) | [10] |
| MCF-7 | Breast Cancer | Not Specified | ~27.1 (7.70 µg/ml) | [11] |
| MDA-MB-231 | Breast Cancer | Not Specified | ~20.8 (5.90 µg/ml) | [11] |
Table 2: Apoptotic Effects of this compound on SNU-478 Cholangiocarcinoma Cells at 24h
| Treatment | Apoptosis Rate (%) |
| DMSO (Control) | 5.0 |
| Cisplatin | 13.3 |
| This compound | 20.6 |
| FKB + Cisplatin | 21.8 |
| Data adapted from a study on cholangiocarcinoma cells.[6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of FKB (or vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This is a generalized protocol; specific cell lines and experimental conditions may require optimization.[3][16]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed 2x10^5 cells in a 60-mm dish and allow them to attach overnight. Treat with FKB for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. A total of 10,000 events should be collected for each sample.
This protocol is based on commercially available kits.[2][3][17]
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment with FKB, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[2]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizations
Caption: Experimental workflow for this compound assays.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 7. origene.com [origene.com]
- 8. This compound, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. One moment, please... [medikamenterqs.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. for.nchu.edu.tw [for.nchu.edu.tw]
- 17. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flavokawain B Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Flavokawain B (FKB) in in vivo studies. This resource provides answers to frequently asked questions and troubleshooting guidance to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice for an anti-cancer study?
A good starting point for an anti-cancer study in mice is often in the range of 25-50 mg/kg. For example, a dose of 25 mg/kg administered intraperitoneally (i.p.) twice a week has been used in a cholangiocarcinoma xenograft model.[1][2][3] Another study on breast cancer used a daily oral dose of 50 mg/kg.[4] However, doses have been reported as low as 0.35 mg/kg (i.p.) and as high as 200 mg/kg (i.p.) daily in various models, so the optimal dose is highly dependent on the cancer type, animal model, and administration route.[1][2][3] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and effective dose for your specific model.
Q2: What is the best route of administration for this compound in vivo?
Both intraperitoneal (i.p.) and oral (p.o.) administration routes have been successfully used in preclinical studies.[2][3] I.p. administration may offer higher bioavailability and has been shown to be more effective than oral administration in some contexts.[5] For instance, one study noted that FKB was seven-fold more effective when administered intraperitoneally compared to orally.[5] Oral administration is also a valid route, with studies using doses like 50 mg/kg/day.[4] The choice of administration should align with the experimental goals and the intended clinical application.
Q3: What are the known toxicities of this compound?
The primary concern with this compound is potential hepatotoxicity (liver damage).[5][6][7] FKB is considered a potent hepatocellular toxin, and oral administration in mice has been shown to cause severe liver damage in some studies.[6][7] This toxicity is linked to the depletion of glutathione (GSH) and the induction of oxidative stress.[6][7] However, several in vivo anti-cancer studies have reported no significant weight loss, signs of distress, or other irregularities in treated mice at effective doses.[1][5] It is essential to monitor liver function (e.g., via serum biochemical analysis for enzymes like AST and ALT) and conduct histological examinations of the liver, especially when using higher doses or long-term treatment regimens.
Q4: How should I prepare this compound for in vivo administration?
This compound is poorly soluble in water.[8] For oral administration, it can be suspended in a vehicle like olive oil.[4] For intraperitoneal injections, it may be dissolved in a small amount of a solvent like DMSO and then diluted in a vehicle such as corn oil or a solution containing PEG300 and Tween80.[9] It is critical to keep the final concentration of the initial solvent (e.g., DMSO) low to avoid vehicle-induced toxicity. Always prepare a vehicle-only control group in your experiments to account for any effects of the delivery solution.
Q5: What signaling pathways are known to be affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. It is known to inhibit the NF-κB, PI3K/Akt, and MAPK signaling pathways.[1] FKB induces apoptosis through the activation of caspases (-3, -8, -9), cleavage of PARP, and by altering the balance of Bcl-2 family proteins, leading to a down-regulation of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1][5][10]
Troubleshooting Guide
Issue: No significant anti-tumor effect is observed in my xenograft model.
-
Possible Cause 1: Sub-optimal Dosage. The dose of FKB may be too low for your specific cancer cell line or animal model. Some studies using 25 mg/kg noted only a slight, non-significant anti-tumor effect.[2][3]
-
Solution: Consider performing a dose-response study, testing a range of doses (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) to find the most effective concentration that remains below the maximum tolerated dose.
-
-
Possible Cause 2: Insufficient Treatment Duration. The treatment period may be too short. Many successful in vivo studies with FKB have treatment durations of 3 to 4 weeks.[2][3]
-
Solution: Extend the duration of the treatment, monitoring the animals closely for any signs of toxicity.
-
-
Possible Cause 3: Poor Bioavailability. If using oral administration, the bioavailability might be low. While FKB is orally active, its efficacy can be lower compared to intraperitoneal administration.[1][5]
-
Solution: Switch to intraperitoneal (i.p.) injection to potentially increase systemic exposure. If oral administration is necessary, consider formulation strategies to enhance absorption.
-
Issue: Animals are showing signs of toxicity (e.g., weight loss, lethargy).
-
Possible Cause 1: Dose is too high. this compound has a known risk of hepatotoxicity, especially at higher concentrations.[6][7]
-
Solution: Reduce the dosage or decrease the frequency of administration. It is critical to establish the maximum tolerated dose (MTD) before proceeding with efficacy studies. Monitor animal weight and general health daily.
-
-
Possible Cause 2: Vehicle Toxicity. The solvent used to dissolve FKB (e.g., DMSO) may be causing toxicity if present at a high concentration.
-
Solution: Ensure the final concentration of solvents like DMSO is minimal in the injected volume. Always include a vehicle-only control group to differentiate between compound and vehicle toxicity.
-
-
Possible Cause 3: Contamination. Non-sterile injection solutions can cause peritonitis or infection.[11]
-
Solution: Ensure all substances for injection are sterile. Use aseptic techniques during preparation and administration.[11]
-
Data and Protocols
Quantitative Data Summary
Table 1: Selected In Vivo Dosages of this compound
| Animal Model | Cancer/Condition | Dosage | Administration Route | Duration | Outcome | Reference |
| Nude Mice | Human KB cell xenograft | 0.35, 0.75 mg/kg | i.p. | Every 2 days for 27 days | Time-dependent tumor growth inhibition | [1] |
| Nude Mice | Cholangiocarcinoma (SNU-478) xenograft | 25 mg/kg | i.p. | Twice a week for 2 weeks | Significant tumor inhibition when combined with Cisplatin/Gemcitabine | [1][2][3] |
| BALB/c Mice | 4T1 Breast Cancer | 50 mg/kg/day | p.o. | 28 days | Reduced tumor growth and metastasis | [4] |
| Nude Mice | Prostate Cancer (DU145) xenograft | Not specified | Not specified | Not specified | Reduced tumor growth by ~67% | [5] |
| BALB/c Mice | Immunomodulation | Not specified | Not specified | Not specified | Stimulated splenocyte proliferation without toxicity | [12] |
Table 2: Selected In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 | Reference |
| SK-LMS-1 | Uterine Leiomyosarcoma | ~1.25 µg/mL (~2.2 µM) | [13] |
| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 µM | [6][7] |
| L-02 | Immortalized Liver Cell | 32 µM | [6][7] |
| SNU-478 | Cholangiocarcinoma | 69.4 µmol/l | [3] |
| 4T1 | Breast Cancer | 13.5 µg/mL | [4] |
Experimental Protocols
Protocol 1: General Method for In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor effects of FKB in a subcutaneous xenograft mouse model.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NSG mice). Allow them to acclimate for at least one week.
-
Tumor Cell Inoculation:
-
Harvest cancer cells (e.g., SNU-478, 4T1) during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to promote tumor formation.
-
Subcutaneously inject 1x10⁶ to 1x10⁷ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week once tumors become palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
-
Group 1 (Control): Administer the vehicle solution only.
-
Group 2 (FKB Treatment): Administer FKB at the desired dose and schedule (e.g., 50 mg/kg, daily, p.o.).
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent, if applicable.
-
-
Data Collection During Study:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Study Endpoint and Tissue Collection:
-
After the predetermined treatment period (e.g., 28 days) or when tumors reach the maximum allowed size, euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Collect tumors and major organs (liver, spleen, lungs) for further analysis (e.g., histology, Western blotting, PCR).
-
Collect blood for serum biochemical analysis to assess organ toxicity.
-
Protocol 2: Preparation of FKB for Administration
-
For Oral (p.o.) Administration (Suspension):
-
Weigh the required amount of FKB powder.
-
Add a suitable vehicle, such as olive oil or a 0.5% carboxymethylcellulose (CMC) solution.
-
Vortex or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily.
-
-
For Intraperitoneal (i.p.) Injection (Solution/Suspension):
-
Weigh the required amount of FKB powder.
-
Dissolve FKB in a minimal volume of a suitable solvent (e.g., DMSO).
-
Slowly add the dilution vehicle (e.g., corn oil, or a mix of PEG300, Tween80, and saline) while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is low (typically <5% of the total injection volume) to minimize toxicity.
-
The final preparation should be sterile; filter sterilization may be possible depending on the final vehicle.
-
Visualizations
Caption: Key signaling pathways inhibited by this compound, leading to apoptosis.
Caption: Standard workflow for an in vivo FKB anti-tumor efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 4. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and this compound in Balb/C Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Flavokawain B
Welcome to the technical support center for Flavokawain B (FKB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer effects?
A1: this compound (FKB) is a naturally occurring chalcone that exerts its anti-cancer effects through several mechanisms. Primarily, it induces apoptosis (programmed cell death) and causes cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[1] FKB is known to inhibit multiple critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are often dysregulated in cancer.[2][3][4][5] Additionally, FKB can promote the generation of reactive oxygen species (ROS) and has been shown to inhibit protein neddylation by targeting the NEDD8-activating enzyme (NAE).[2][6][7][8]
Q2: What are the known off-target effects or toxicities associated with this compound?
A2: The most significant off-target toxicity reported for this compound is hepatotoxicity (liver cell damage).[3][9][10] This toxicity is linked to the induction of oxidative stress and the depletion of cellular glutathione (GSH).[3] While FKB often shows greater cytotoxicity in cancer cells compared to normal cell lines, off-target effects can still occur, particularly at higher concentrations.[11][6] Researchers should also be aware of FKB's poor water solubility and bioavailability, which can impact its in vivo efficacy and require specific formulation strategies.[12]
Q3: How can I reduce the hepatotoxicity of this compound in my experiments?
A3: Studies have shown that the hepatotoxicity induced by FKB is sensitive to glutathione (GSH) levels. Co-administration with exogenous GSH has been demonstrated to rescue hepatocytes from FKB-induced cell death in vitro.[3] Therefore, exploring the use of GSH or N-acetylcysteine (a GSH precursor) as a potential mitigating agent in your experimental system could be a valid strategy. Careful dose-response studies to determine the lowest effective concentration are also critical.
Q4: Can the structure of this compound be modified to improve its selectivity and reduce off-target effects?
A4: Yes, structure-activity relationship (SAR) studies have been performed to create FKB derivatives with improved selectivity and potency.[13][14] Research suggests that modifications, such as introducing a trimethoxy A-ring or adding halogen substituents to the B-ring, can enhance the compromise between cytotoxicity and selectivity.[13][15] Synthesizing or obtaining such analogs could be a key strategy for minimizing off-target effects.
Q5: Is combination therapy a viable approach to reduce the required dose of this compound?
A5: Yes, combining FKB with other chemotherapeutic agents can lead to synergistic effects, potentially allowing for lower, less toxic doses of each drug. For example, FKB has been shown to enhance the anti-prostate cancer effects of the proteasome inhibitor Bortezomib.[7][8] It has also been studied in combination with cisplatin.[4][5] This approach can enhance therapeutic efficacy while minimizing the dose-dependent off-target effects of FKB.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal/control cell lines. | 1. Concentration of FKB is too high. 2. Inherent sensitivity of the specific cell line. 3. Off-target kinase inhibition or induction of oxidative stress. | 1. Perform a dose-response curve to determine the IC50 for both cancer and normal cells to identify a therapeutic window. 2. Reduce the concentration of FKB to the lowest effective dose. 3. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-related toxicity.[3] 4. Test FKB derivatives with reported higher selectivity.[13][15] |
| Inconsistent results or low potency in vitro. | 1. Poor solubility of FKB in culture medium. 2. Degradation of the compound in solution. 3. Cell line resistance. | 1. Ensure FKB is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. Prepare fresh stock solutions regularly. 2. Minimize the final DMSO concentration in the culture medium (<0.1%) to avoid solvent-induced artifacts. 3. Confirm the identity and purity of your FKB stock via analytical methods (e.g., HPLC, NMR). |
| Limited efficacy in animal models (in vivo). | 1. Poor bioavailability and rapid metabolism of FKB.[12] 2. Ineffective route of administration. 3. Dose is too low to achieve therapeutic concentrations at the target site. | 1. Consider using a formulation or delivery vehicle (e.g., nanoparticles, liposomes) to improve solubility and bioavailability. 2. Evaluate different routes of administration (e.g., intraperitoneal vs. oral) as efficacy can vary significantly.[16] 3. Perform pharmacokinetic studies to determine the optimal dosing regimen. |
Data Presentation
Table 1: Cytotoxicity (IC50) of this compound in Various Human Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, providing a comparison of its cytotoxic effects across different cancer and normal cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| MDA-MB-231 | Breast Cancer | 12.3 | [1] |
| MCF-7 | Breast Cancer | 33.8 | [1] |
| 143B | Osteosarcoma | ~3.5 | [11] |
| HepG2 | Hepatocellular Carcinoma | 15.3 | [3] |
| A375 | Melanoma | ~21.7 (7.6 µg/mL) | [6] |
| A2058 | Melanoma | ~30.9 (10.8 µg/mL) | [6] |
| Normal Cell Lines | |||
| MCF-10A | Mammary Epithelial | > 12.3, 33.8 | [1] |
| L-02 | Liver Cell Line | 32 | [3] |
| HEMn | Melanocytes | ~39.7 (13.9 µg/mL) | [6] |
| HaCaT | Keratinocytes | ~35.4 (12.4 µg/mL) | [6] |
Note: IC50 values can vary based on experimental conditions (e.g., exposure time). Refer to the original publications for specific details.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines a standard method for determining the cytotoxic effects of this compound on adherent cell lines.
1. Materials:
- This compound (FKB) stock solution (e.g., 10 mM in DMSO)
- Target cell line(s) in culture
- 96-well flat-bottom plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-Buffered Saline (PBS)
- Microplate reader (570 nm wavelength)
2. Procedure:
- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of FKB in complete medium from your stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the desired FKB concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a "vehicle control" with the highest concentration of DMSO used in the dilutions.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
- MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against FKB concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing FKB cytotoxicity using an MTT assay.
Caption: FKB inhibits the pro-survival PI3K/Akt signaling pathway.
Caption: FKB inhibits NF-κB signaling by targeting the IKK complex.
References
- 1. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 6. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multienzymatic biotransformation of this compound by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Flavokawain B-Induced Hepatotoxicity in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Flavokawain B (FKB)-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for hepatotoxicity?
This compound (FKB) is a chalcone compound found in the kava plant (Piper methysticum). While kava extracts are used for their anxiolytic properties, several reports have linked them to severe liver injury.[1][2][3] FKB has been identified as a potent hepatotoxin, inducing cell death in liver cells.[2][3] Its presence in kava extracts necessitates careful monitoring and control.[1][2][3]
Q2: What are the primary molecular mechanisms of FKB-induced hepatotoxicity?
FKB-induced liver damage is primarily mediated by:
-
Induction of Oxidative Stress: FKB leads to the generation of reactive oxygen species (ROS), causing cellular damage.[2][3]
-
Glutathione (GSH) Depletion: FKB depletes the levels of reduced glutathione, a critical antioxidant in hepatocytes.[2][3][4] This depletion sensitizes the cells to oxidative stress and apoptosis.[2]
-
Modulation of Signaling Pathways: FKB inhibits the IKK/NF-κB signaling pathway, which is crucial for hepatocyte survival.[1][2][3] It also leads to the sustained activation of a pro-apoptotic signaling pathway, the mitogen-activated protein kinase (MAPK) pathway, specifically involving ERK, p38, and JNK.[1][2][3]
Q3: Can FKB-induced hepatotoxicity be mitigated?
Yes, studies have shown that replenishing intracellular glutathione (GSH) levels can rescue hepatocytes from FKB-induced cell death.[1][2][3] Exogenous administration of GSH has been demonstrated to normalize NF-κB and MAPK signaling pathways, thereby protecting the liver cells.[2][3]
Q4: Does FKB cause liver damage in vivo?
Yes, oral administration of FKB to mice has been shown to cause significant liver damage, characterized by hepatocellular swelling, vesiculated cytoplasm, and inflammatory infiltration.[2] In some mouse models, FKB has also been found to potentiate the hepatotoxicity of other drugs like acetaminophen (APAP).[5][6][7][8]
Troubleshooting Guide
Issue 1: High variability in cell viability assays (e.g., MTT, Calcein-AM) after FKB treatment.
-
Possible Cause 1: Inconsistent FKB concentration.
-
Solution: Ensure accurate and consistent preparation of FKB stock solutions. FKB is often dissolved in DMSO. Prepare fresh dilutions for each experiment and ensure thorough mixing.
-
-
Possible Cause 2: Cell density variation.
-
Solution: Seed cells at a consistent density across all wells and plates. Allow cells to adhere and reach the desired confluency before treatment.
-
-
Possible Cause 3: Uneven drug distribution.
-
Solution: After adding FKB to the culture medium, gently swirl the plate to ensure even distribution. Avoid disturbing the cell monolayer.
-
Issue 2: Inconsistent results in glutathione (GSH) depletion assays.
-
Possible Cause 1: Timing of the assay.
-
Solution: FKB-induced GSH depletion is time-dependent.[2] Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for measuring GSH depletion in your specific cell model.
-
-
Possible Cause 2: Suboptimal cell lysis.
-
Solution: Ensure complete cell lysis to release all intracellular GSH for accurate measurement. Follow the lysis protocol recommended for your specific GSH assay kit.
-
-
Possible Cause 3: Oxidation of GSH during sample preparation.
-
Solution: Work quickly and on ice during sample preparation to minimize the oxidation of GSH to its disulfide form (GSSG).
-
Issue 3: Difficulty in detecting changes in NF-κB and MAPK signaling pathways via Western blot.
-
Possible Cause 1: Inappropriate time points for protein extraction.
-
Solution: Activation of signaling pathways is often transient. Conduct a time-course experiment (e.g., 0.5, 1, 2, 6, 12 hours) after FKB treatment to identify the peak activation or inhibition of your target proteins (e.g., phosphorylated JNK, p38, ERK, IκBα).
-
-
Possible Cause 2: Low antibody affinity or incorrect antibody dilution.
-
Solution: Use validated antibodies specific for the phosphorylated (active) and total forms of your target proteins. Optimize the antibody dilutions according to the manufacturer's instructions.
-
-
Possible Cause 3: Insufficient protein loading.
-
Solution: Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein for all samples in the SDS-PAGE gel.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (FKB)
| Cell Line | LD50 (µM) | Reference |
| HepG2 (Human Hepatoma) | 15.3 ± 0.2 | [2][3] |
| L-02 (Human Immortalized Hepatocyte) | 32 | [2][3] |
| HepG2 (Human Hepatoma) | 23.2 ± 0.8 | [9] |
Table 2: In Vivo Model of FKB-Induced Hepatotoxicity
| Animal Model | FKB Dosage | Duration | Observed Effects | Reference |
| Male ICR Mice | 25 mg/kg (oral) | 7 days | Massive liver damage, hepatocellular swelling, inflammatory infiltration | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HepG2 or L-02 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
FKB Treatment: Treat the cells with various concentrations of FKB (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 or 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Intracellular Glutathione (GSH) Assay
-
Cell Treatment: Treat cells with FKB (e.g., 30 µM) for different time points (e.g., 0, 6, 12 hours).
-
Cell Lysis: Harvest and lyse the cells according to the instructions of a commercial GSH assay kit.
-
GSH Measurement: Determine the intracellular GSH concentration using a colorimetric or fluorometric method as per the kit's protocol. The assay is typically based on the reaction of GSH with a chromogenic reagent.
-
Protein Quantification: Measure the protein concentration of the cell lysates to normalize the GSH levels.
-
Data Analysis: Express the results as µM of GSH per mg of protein.
3. Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After FKB treatment for the desired time points, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-p38, total p38, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Signaling pathway of FKB-induced hepatotoxicity.
Caption: General experimental workflow for studying FKB hepatotoxicity.
References
- 1. flavokawain-b-the-hepatotoxic-constituent-from-kava-root-induces-gsh-sensitive-oxidative-stress-through-modulation-of-ikk-nf-b-and-mapk-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 2. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flavokawains a and B in kava, not dihydromethysticin, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Flavokawain B Delivery Methods for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Flavokawain B (FKB) in animal studies. Due to FKB's poor water solubility and limited bioavailability, careful consideration of formulation and administration is critical for obtaining reliable and reproducible experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
A1: The primary challenges in delivering FKB in animal studies are its low aqueous solubility and poor bioavailability.[1] This can lead to difficulties in preparing stable formulations for administration, resulting in inconsistent dosing and variable experimental outcomes. Intraperitoneal administration has been shown to be more effective than oral delivery.[2]
Q2: Which vehicles are commonly used for administering this compound to animals?
A2: Common vehicles for FKB administration include Dimethyl sulfoxide (DMSO), methylcellulose, polyethylene glycol (PEG), and Tween 80.[3][4][5] Often, a combination of these is used to improve solubility and stability. For instance, a solution of 10% DMSO, 10% Tween 80, and 80% water is a suggested combination.[4]
Q3: What are the recommended dosages for this compound in mouse models?
A3: Dosages of FKB in mice vary depending on the administration route and the specific study design. Oral administration has been reported at doses of 50 mg/kg daily.[6] Intraperitoneal injections have been administered at doses ranging from 25 mg/kg to 200 mg/kg.[7][8]
Q4: Are there any known toxicities associated with this compound in animals?
A4: While some studies suggest FKB has a satisfactory safety profile with minimal side effects on normal cells compared to cancer cells, others have indicated potential hepatotoxicity at higher doses.[9][10] Therefore, it is crucial to include appropriate toxicity assessments in your experimental design, such as monitoring liver function.
Q5: How can the bioavailability of this compound be improved?
A5: Advanced formulation strategies can enhance the bioavailability of poorly soluble compounds like FKB. These include the use of nanoemulsions, nanoliposomes, and solid lipid nanoparticles.[11][12][13] These technologies can improve solubility, protect the compound from degradation, and facilitate absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of FKB in the vehicle | - FKB concentration exceeds its solubility in the chosen vehicle.- Improper mixing or temperature during preparation. | - Decrease the concentration of FKB.- Use a co-solvent system (e.g., DMSO and Tween 80).- Gently warm the vehicle during dissolution (ensure FKB is heat-stable).- Prepare the formulation fresh before each use. |
| High variability in experimental results | - Inconsistent dosing due to an unstable formulation.- Poor bioavailability of the administered FKB. | - Ensure the formulation is a homogenous suspension or a clear solution before each administration.- Consider alternative administration routes (e.g., intraperitoneal instead of oral).- Explore bioavailability-enhancing formulations like nanoemulsions or liposomes.[11][12] |
| Adverse reactions in animals post-administration (e.g., irritation, lethargy) | - Toxicity of the vehicle (e.g., high concentration of DMSO).- Toxicity of FKB at the administered dose. | - Reduce the concentration of the vehicle (e.g., keep DMSO concentration below 10% for in vivo injections).[4]- Conduct a dose-escalation study to determine the maximum tolerated dose of your FKB formulation.- Include a vehicle-only control group to assess the effects of the vehicle itself. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the vehicle.- Improper gavage technique. | - Adjust the concentration of the suspending agent (e.g., methylcellulose) to achieve a suitable viscosity.- Ensure proper training in oral gavage techniques to prevent injury to the animal.[14][15] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 6.2 |
| DU145 | Prostate Cancer | 3.9 |
| SK-LMS-1 | Uterine Leiomyosarcoma | ~4.4 (1.25 µg/ml) |
| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 |
| SNU-478 | Cholangiocarcinoma | 69.4 |
Data compiled from multiple sources for comparative purposes.[3][6][8][10]
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Mouse Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Prostate Cancer (DU145) | Nude Mice | 50 mg/kg, daily, oral | 67% reduction in tumor weight | |
| Breast Cancer (4T1) | BALB/c Mice | 50 mg/kg, daily, oral | Reduced tumor volume from ~700 mm³ to ~462.5 mm³ | |
| Cholangiocarcinoma (SNU-478) | BALB/c Nude Mice | 25 mg/kg, twice a week, intraperitoneal | Showed a tendency to inhibit tumor growth | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Methylcellulose/Tween 80 Vehicle for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
-
Sterile storage tubes
Procedure:
-
Prepare the 0.5% Methylcellulose Solution: a. Heat approximately one-third of the final required volume of deionized water to 60-70°C. b. Slowly add the methylcellulose powder while stirring continuously to wet all the particles. c. Remove from heat and add the remaining two-thirds of the water as cold (or ice-cold) water. d. Continue stirring in a cold environment (e.g., on ice or in a cold room) until the solution becomes clear and viscous. This may take several hours or can be left overnight at 4°C.
-
Add Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 0.2% (v/v). b. Mix gently until the Tween 80 is fully dispersed.
-
Prepare the FKB Suspension: a. Weigh the required amount of FKB powder. b. In a separate small tube, create a paste of the FKB powder with a small amount of the prepared methylcellulose/Tween 80 vehicle. c. Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a uniform suspension.
-
Administration: a. Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. b. The recommended maximum oral gavage volume for mice is 10 mL/kg.[15]
Protocol 2: Preparation of this compound in a DMSO/Saline Solution for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Dissolve FKB in DMSO: a. Weigh the required amount of FKB powder and place it in a sterile vial. b. Add a minimal amount of 100% DMSO to completely dissolve the FKB. Vortex thoroughly.
-
Dilute with Saline: a. Slowly add the sterile saline to the FKB/DMSO solution while continuously vortexing to prevent precipitation. b. The final concentration of DMSO should ideally be below 10% (v/v) to minimize toxicity.[4]
-
Administration: a. Administer the solution to mice via intraperitoneal injection. b. The recommended maximum intraperitoneal injection volume for mice is 10 mL/kg.[16] c. Always prepare this solution fresh before use, as FKB may precipitate out over time.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 9. Dietary feeding of Flavokawain A, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
Flavokawain B: An In Vivo Examination of its Anti-Tumor Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has garnered significant interest within the oncology research community for its potential anti-tumor properties.[1][2][3] This guide provides a comprehensive in vivo comparison of this compound's anti-tumor effects against various cancer types, supported by experimental data from preclinical studies. We will delve into its efficacy, outline the experimental protocols used in these studies, and visualize the key signaling pathways implicated in its mechanism of action.
Quantitative Analysis of In Vivo Anti-Tumor Effects
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of its efficacy in different cancer types.
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Model
| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| BALB/c mice | 4T1 (Breast Cancer) | This compound | 50 mg/kg/day (oral) | 34% (from 700±70 mm³ to 462.5±74 mm³) | 28.7% (from 0.617±0.013 g to 0.44±0.037 g) | [1][2] |
| Untreated Control | - | - | - | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Cholangiocarcinoma Model
| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Mean Final Tumor Volume | Reference |
| BALB/c nude mice | SNU-478 (Cholangiocarcinoma) | This compound | 25 mg/kg (4 times/wk) | 347.5 mm³ | [1][4][5] |
| Cisplatin/Gemcitabine | - | 191.7 mm³ | [5] | ||
| FKB + Cisplatin/Gemcitabine | 25 mg/kg (FKB) | 159.5 mm³ | [5] | ||
| Untreated Control | - | 522.1 mm³ | [1][5] |
Table 3: In Vivo Efficacy of this compound in a Melanoma Model
| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Outcome | Reference |
| Athymic nude mice | A375 (Melanoma) | This compound | 5 mg/kg | Inhibition of tumor growth | [3] |
| Untreated Control | - | - | [3] |
Table 4: In Vivo Efficacy of this compound in a Prostate Cancer Model
| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Nude mice | DU145 (Prostate Cancer) | This compound | 50 mg/kg/day (oral) | 67% reduction in tumor growth rate | [6] |
| Untreated Control | - | - | [6] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the key in vivo studies cited in this guide.
Breast Cancer Xenograft Model
-
Animal Model: Female BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Inoculation: 1 x 10^6 4T1 cells were injected subcutaneously into the mammary fat pad of the mice.
-
Treatment: Once tumors were palpable, mice were randomly assigned to treatment and control groups. The treatment group received daily oral administration of 50 mg/kg this compound suspended in olive oil. The control group received the vehicle (olive oil) only.
-
Duration: Treatment was administered for 28 days.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper, and calculated using the formula: (width² x length)/2. At the end of the study, tumors were excised and weighed.[1][2]
Cholangiocarcinoma Xenograft Model
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: SNU-478 human cholangiocarcinoma cells.
-
Tumor Inoculation: 5 x 10^6 SNU-478 cells were injected subcutaneously into the flank of the mice.
-
Treatment: When tumor volume reached approximately 100 mm³, mice were randomized into four groups: untreated control, this compound alone, cisplatin plus gemcitabine, and a combination of this compound with cisplatin and gemcitabine. This compound was administered intraperitoneally at a dose of 25 mg/kg, four times a week.
-
Tumor Measurement: Tumor volume was measured twice a week. At the end of the experiment, tumors were excised and weighed.[1][4][5]
Melanoma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: A375 human melanoma cells.
-
Tumor Inoculation: A375 cells were injected subcutaneously into the mice.
-
Treatment: Once tumors were established, mice were treated with this compound at a dose of 5 mg/kg.
-
Monitoring: Tumor growth and the general health of the mice were monitored throughout the study.[3]
Prostate Cancer Xenograft Model
-
Animal Model: Male nude mice.
-
Cell Line: DU145 human prostate cancer cells.
-
Tumor Inoculation: 1 x 10^6 DU145 cells were injected subcutaneously into the flank of the mice.
-
Treatment: After tumors reached a certain size, mice were treated daily with an oral administration of 50 mg/kg this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
- 1. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 2. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Validating the Molecular Targets of Flavokawain B: A Comparative Guide
Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has garnered significant interest in the scientific community for its potent anti-cancer properties.[1] This guide provides a comprehensive overview of the validated molecular targets of FKB, objectively comparing its performance with other alternatives and presenting supporting experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the mechanisms of FKB action and evaluate its therapeutic potential.
I. Molecular Targets and Signaling Pathways
This compound exerts its anti-neoplastic effects by modulating a multitude of cellular processes, primarily through the induction of apoptosis and cell cycle arrest.[1] Its molecular interactions are complex, involving the regulation of several key signaling pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis
FKB triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Intrinsic Pathway : FKB induces mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This process is regulated by the Bcl-2 family of proteins. FKB has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and survivin, while up-regulating pro-apoptotic proteins such as Bax, Bak, and Puma.[1][2] The released cytochrome c activates the caspase cascade, leading to the execution of apoptosis.[3]
-
Extrinsic Pathway : FKB can also initiate apoptosis by up-regulating the expression of death receptors, such as Fas.[2] The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that activates caspase-8, which in turn activates downstream effector caspases.[2][4]
-
Endoplasmic Reticulum (ER) Stress : In some cancer cell types, such as glioblastoma, FKB has been shown to induce ER stress, leading to protective autophagy.[5] However, inhibition of this autophagy can switch the cellular response to apoptosis.[5]
Cell Cycle Arrest
FKB effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. FKB treatment leads to a reduction in the levels of cyclin A, cyclin B1, Cdc2 (also known as CDK1), and Cdc25C.[4][6] Conversely, it can increase the levels of Myt1, an inhibitor of Cdc2.[2]
Inhibition of Pro-Survival Signaling Pathways
FKB's anti-cancer activity is further attributed to its ability to suppress critical pro-survival signaling pathways that are often dysregulated in cancer.
-
Akt Pathway : The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. FKB has been demonstrated to inhibit the phosphorylation of Akt, thereby downregulating this pathway and promoting apoptosis in various cancers, including cholangiocarcinoma.[3][7][8]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in diverse cellular functions, including proliferation, differentiation, and apoptosis. FKB has been shown to activate the JNK-mediated apoptotic pathway, a component of the MAPK signaling cascade.[1] It can also downregulate the phosphorylation of p38 MAPK.[3]
-
NF-κB Pathway : The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer progression by promoting cell survival and proliferation. FKB has been reported to inhibit the NF-κB pathway, which may contribute to its anti-inflammatory and anti-cancer effects.[1]
-
STAT3 Pathway : Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. FKB has been shown to inhibit the STAT3 signaling pathway by downregulating the mRNA levels of STAT3.[9][10]
-
Neddylation Pathway : Recent studies have identified the protein neddylation pathway as a novel target of FKB. FKB inhibits the NEDD8 activating enzyme (NAE), leading to the degradation of Skp2 and subsequent cell cycle arrest and apoptosis in prostate cancer cells.[11]
II. Comparative Performance and Experimental Data
The efficacy of this compound has been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize key quantitative data from various studies, providing a basis for comparison with other anti-cancer agents.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| HSC-3 | Human Oral Carcinoma | 4.9 µg/mL | 24 | [6] |
| A-2058 | Human Melanoma | 5.2 µg/mL | 24 | [6] |
| Cal-27 | Human Oral Carcinoma | 7.6 µg/mL | 24 | [6] |
| A-549 | Human Lung Carcinoma | > 10 µg/mL | 24 | [6] |
| HepG2 | Hepatocellular Carcinoma | 28 µM | Not Specified | [9] |
| MCF-7 | Human Breast Adenocarcinoma | 7.70 ± 0.30 µg/mL | Not Specified | [12] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 5.90 ± 0.30 µg/mL | Not Specified | [12] |
| 143B | Human Osteosarcoma | Not Specified | Not Specified | [2] |
| Saos-2 | Human Osteosarcoma | Not Specified | Not Specified | [2] |
| SNU-478 | Human Cholangiocarcinoma | Not Specified | Not Specified | [7][8] |
| SK-LMS-1 | Uterine Leiomyosarcoma | Not Specified | 72 | [13] |
| ECC-1 | Endometrial Adenocarcinoma | Not Specified | 72 | [13] |
| 4T1 | Murine Breast Cancer | Not Specified | Not Specified | [14] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| DU145 Prostate Cancer Xenograft | This compound | ~67% reduction in tumor growth | [1] |
| 4T1 Breast Cancer Syngeneic Model | This compound | Significant decrease in tumor volume and weight | [14] |
| SNU-478 Cholangiocarcinoma Xenograft | FKB + Cisplatin/Gemcitabine | Significant inhibition of tumor growth | [7] |
| U251 Glioblastoma Xenograft | FKB + Chloroquine | Significant inhibition of tumor growth | [5] |
Table 3: Comparison of this compound with Other Anti-Cancer Agents
| Agent | Mechanism of Action | Target Cancer Types | Key Advantages of FKB | Reference |
| This compound | Multi-target (Apoptosis, Cell Cycle Arrest, Inhibition of Akt, MAPK, NF-κB, STAT3, Neddylation) | Broad spectrum (Oral, Melanoma, Breast, Prostate, Colon, Lung, Osteosarcoma, etc.) | Natural product with potentially lower toxicity to normal cells, multi-targeted approach may overcome resistance.[1][2][13][15] | [1][2][13][15] |
| Cisplatin | DNA cross-linking, leading to apoptosis | Testicular, Ovarian, Bladder, Lung, Head and Neck Cancers | FKB shows synergistic effects with cisplatin, potentially allowing for lower doses and reduced toxicity of cisplatin.[7][8] | [7][8] |
| Gemcitabine | Nucleoside analog that inhibits DNA synthesis | Pancreatic, Lung, Ovarian, Breast Cancers | FKB in combination with gemcitabine showed significant tumor growth inhibition in a cholangiocarcinoma model.[7] | [7] |
| Bortezomib | Proteasome inhibitor, leading to apoptosis | Multiple Myeloma, Mantle Cell Lymphoma | FKB enhances the anti-prostate cancer effect of Bortezomib by targeting protein neddylation.[11] | [11] |
| Curcumin | Multi-target (NF-κB, STAT3, etc.) | Broad spectrum | FKB is a chalcone, a class of compounds that also includes derivatives of curcumin, suggesting similar multi-targeting potential.[16] | [16] |
III. Experimental Protocols
The validation of FKB's molecular targets relies on a variety of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse FKB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[2]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[2][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.[17]
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Harvest FKB-treated and control cells by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Treat intact cells with FKB or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.[11][17]
-
A shift in the melting curve of the target protein in the presence of FKB indicates direct binding.
IV. Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for validating its molecular targets.
Caption: this compound induced apoptosis pathways.
Caption: FKB-induced G2/M cell cycle arrest mechanism.
Caption: Experimental workflow for FKB target validation.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. for.nchu.edu.tw [for.nchu.edu.tw]
- 5. Inhibition of glioma growth by this compound is mediated through endoplasmic reticulum stress induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 8. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. cdn.hellobio.com [cdn.hellobio.com]
Flavokawain B Demonstrates Broader and More Potent Anti-Cancer Efficacy Compared to Flavokawain A
A comprehensive analysis of preclinical data reveals that while both Flavokawain A (FKA) and Flavokawain B (FKB), chalcones derived from the kava plant, exhibit significant anti-cancer properties, FKB consistently demonstrates superior potency and efficacy across a wider range of cancer cell lines.[1] This comparison guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed overview of their comparative anti-neoplastic activities.
This compound has been shown to be more effective in treating various cancer cell lines in vitro when compared to Flavokawain A.[1] Both compounds induce apoptosis and cell cycle arrest, yet their mechanisms and potency can differ depending on the cancer type and its genetic background, such as the p53 status of the cells.[1][2]
Comparative Efficacy in Cancer Cell Lines
Experimental data from multiple studies indicate that FKB generally exhibits lower IC50 values, signifying greater potency in inhibiting cancer cell growth. For instance, in hepatocellular carcinoma HepG2 cells, FKB demonstrated an IC50 value of 28 µM after 72 hours of treatment.[3] In contrast, one study noted that FKA did not have a determinable IC50 value in liver cancer cell lines, unlike FKB.[1]
| Compound | Cancer Type | Cell Line(s) | Key Efficacy Data | Reference |
| This compound | Osteosarcoma | U2OS, Saos-2 | Induces apoptosis via activation of caspases 3/7, 8, and 9. Down-regulates Bcl-2 and survivin, and up-regulates Bax, Fas, and Puma.[1] | Ji et al. |
| Colon Cancer | HCT116 | Induces anti-proliferative state at 5-50 µM.[1] | Kuo et al. | |
| Prostate Cancer | DU145, PC-3 | Induces apoptosis; significantly reduces tumor growth in nude mice by approximately 67%.[1] | Tang et al. | |
| Breast Cancer | 4T1 | Inhibits proliferation with an IC50 of 13.5 µg/mL after 72 hours. Reduces tumor weight and volume in vivo.[4] | Abu et al. | |
| Uterine Leiomyosarcoma | SK-LMS-1 | Preferentially inhibits growth compared to non-malignant cells and induces G2/M arrest.[5] | Eskander et al. | |
| Hepatocellular Carcinoma | HepG2 | IC50 of 28 µM after 72 hours.[3] | Malami et al. | |
| Flavokawain A | Bladder Cancer | RT4 (p53 wild-type), T24 (p53 mutant) | Induces G1 arrest in p53 wild-type cells and G2/M arrest in p53 mutant cells.[1][2] | Tang et al. |
| Bladder Cancer | T24 | Induces apoptosis through a Bax-dependent and mitochondria-dependent pathway. Inhibits tumor growth in a nude mice model by 57%.[6] | Tang et al. | |
| Prostate Cancer | 22Rv1, DU145 (Cancer Stem Cells) | Significantly decreases the size and number of tumor spheroids. Reduces tumor growth in NOD/SCID mice.[7] | Zi et al. |
Mechanisms of Action: A Comparative Overview
Both FKA and FKB exert their anti-cancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3/7).[1] FKB also down-regulates anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and survivin, while up-regulating pro-apoptotic proteins such as Bax, Bak, Fas, and Puma.[1][8] Furthermore, FKB has been found to inhibit crucial cell survival pathways including NF-κB, PI3K/Akt, and MAPK.[8][9] In some cancer types, FKB induces G2/M cell cycle arrest.[1]
Flavokawain A , on the other hand, demonstrates a more nuanced mechanism that can be dependent on the p53 status of the cancer cells.[1] In p53 wild-type bladder cancer cells, FKA induces a G1 arrest by increasing the expression of p21 and p27.[1][2] In contrast, it causes a G2/M arrest in p53-mutant cells.[1][2] Similar to FKB, FKA can also induce apoptosis by activating the mitochondrial pathway, involving the release of cytochrome c and the modulation of Bcl-2 family proteins.[6][10] FKA has also been shown to inhibit the NF-κB and JNK pathways.[1]
Below is a DOT script illustrating the generalized apoptotic pathway induced by this compound.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the kava chalcone flavokawain A differ in bladder cancer cells with wild-type versus mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. In vivo antitumor and antimetastatic effects of this compound in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Flavokawain A Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Flavokawain B vs. Cisplatin: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Flavokawain B, a naturally occurring chalcone, and cisplatin, a widely used chemotherapeutic agent, based on available experimental data from various cancer cell lines.
At a Glance: Key Differences in Mechanism and Efficacy
This compound and cisplatin are both potent inducers of cell death in cancer cells, yet they operate through distinct molecular mechanisms. Cisplatin, a platinum-based compound, primarily exerts its cytotoxic effects by causing DNA damage. It forms adducts and cross-links with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] In contrast, this compound, a natural product isolated from the kava plant, induces apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.[2] It has also been shown to cause cell cycle arrest at the G2/M phase.[3][4]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for this compound and cisplatin in various cancer cell lines. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 143B | Osteosarcoma | 3.5 | 72 |
| MDA-MB-231 | Breast Cancer | 12.3 | 72 |
| MCF-7 | Breast Cancer | 33.8 | 72 |
| 4T1 | Breast Cancer | 13.5 µg/mL | 72 |
| DU145 | Prostate Cancer | 3.9 | 48 |
| PC-3 | Prostate Cancer | 6.2 | 48 |
| A375 | Melanoma | 7.6 µg/mL | 24 |
| A2058 | Melanoma | 10.8 µg/mL | 24 |
| HepG2 | Hepatocellular Carcinoma | 15.3 | Not Specified |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT 116 | Colon Cancer | 13.12 | Not Specified |
| MCF-7 | Breast Cancer | Not Specified in study | Not Specified in study |
| MDA-MB-231 | Breast Cancer | Not Specified in study | Not Specified in study |
| SNU-478 | Cholangiocarcinoma | Not Specified in study | Not Specified in study |
Table 3: Direct Comparison of Flavokawain C and Cisplatin Cytotoxicity
Note: Flavokawain C is a closely related compound to this compound.
| Cancer Cell Line | Cancer Type | Flavokawain C IC50 (µM) | Cisplatin IC50 (µM) |
| HCT 116 | Colon Cancer | 12.75 | 13.12[5] |
| MCF-7 | Breast Cancer | 30.8 | More substantial inhibitory effect than Flavokawain C[6] |
| MDA-MB-231 | Breast Cancer | 27.5 | Comparable inhibitory effect to Flavokawain C[6] |
Induction of Apoptosis: A Head-to-Head Look
A study directly comparing this compound and cisplatin in the cholangiocarcinoma cell line SNU-478 provides valuable insights into their apoptotic effects.
Table 4: Comparative Apoptosis Induction in SNU-478 Cholangiocarcinoma Cells (24h treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (DMSO) | Not specified | Not specified | 5.0 |
| Cisplatin | Higher than late apoptosis | Lower than early apoptosis | 13.3 |
| This compound | Lower than late apoptosis | Higher than early apoptosis | 20.6 |
| Combination (FKB + Cisplatin) | Not specified | Not specified | 21.8 |
Data extracted from a study by Kim et al. (2020).[7]
This study suggests that while both compounds induce apoptosis, their kinetics may differ, with cisplatin promoting early apoptosis and this compound leading to a more pronounced late apoptotic/necrotic population at the observed time point.[7] The combination of both agents appeared to be more effective in inducing apoptosis than either drug alone.[7]
Impact on Cell Cycle Progression
Both this compound and cisplatin are known to disrupt the normal progression of the cell cycle, a key mechanism in preventing cancer cell proliferation.
-
This compound: Consistently induces a G2/M phase cell cycle arrest in various cancer cell lines, including osteosarcoma and colon cancer.[3][4][8] This is often associated with the modulation of key regulatory proteins such as cyclin B1, cdc2, and cdc25c.[8]
-
Cisplatin: The effects of cisplatin on the cell cycle can be more varied and cell-type dependent. It can induce arrest at the G1, S, or G2/M phases, reflecting its broad impact on DNA replication and damage checkpoints.
Direct comparative studies quantifying the differential effects of this compound and cisplatin on cell cycle distribution in the same cell line are currently limited in the available literature.
Signaling Pathways: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and cisplatin.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of this compound reduces its activity against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavokavain C Suppresses Breast Cancer Cell Viability and Induces Cell Apoptosis by Triggering DNA Damage [jstage.jst.go.jp]
- 7. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Flavokawain B: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
A comprehensive review of the cytotoxic and mechanistic properties of Flavokawain B, a promising natural chalcone, reveals its potent anticancer activities across a spectrum of cancer cell lines. This guide synthesizes experimental data to provide a comparative overview of its efficacy, highlighting its influence on apoptosis, cell cycle progression, and key signaling pathways.
This compound (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has demonstrated significant potential as an anticancer agent.[1] Extensive in vitro studies have established its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer cell types. This guide provides a detailed comparison of FKB's anticancer properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, with varying degrees of sensitivity observed. The following table summarizes the IC50 values of FKB in different human cancer cell lines, providing a quantitative comparison of its antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 12.3 | 72 | [2] |
| MCF-7 | Breast Cancer | 33.8 | 72 | [2] |
| A375 | Melanoma | 7.6 (µg/mL) | 24 | [3] |
| A2058 | Melanoma | 10.8 (µg/mL) | 24 | [3] |
| HepG2 | Hepatocellular Carcinoma | 28 | 72 | [4] |
| 143B | Osteosarcoma | ~5 (µg/mL) | 48 | [1] |
| Saos-2 | Osteosarcoma | ~7.5 (µg/mL) | 48 | [1] |
| HCT116 | Colon Cancer | ~25 | 24 | [5] |
| A-549 | Lung Cancer | ~25 | 24 | [5] |
| HSC-3 | Oral Carcinoma | ~4.4 - 35.2 | 24 | [6] |
| AGS | Gastric Cancer | >5 (µg/mL) | 24 | [7] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. A comparative analysis of its impact on these fundamental cellular processes across different cell lines is presented below.
Induction of Apoptosis
FKB has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key molecular events associated with FKB-induced apoptosis include the activation of caspases, modulation of the Bcl-2 family of proteins, and cleavage of poly (ADP-ribose) polymerase (PARP).[8][9]
| Cell Line | Key Apoptotic Events | Reference |
| Osteosarcoma (143B, Saos-2) | Activation of caspase-3/7, -8, and -9; downregulation of Bcl-2 and Survivin; upregulation of Bax, Puma, and Fas.[1][10] | [1][10] |
| Melanoma (A375, A2058) | ROS-mediated apoptosis, caspase-3 activation, and PARP cleavage.[3] | [3] |
| Breast Cancer (MDA-MB-231, MCF-7) | Induction of apoptosis, though detailed mechanisms vary between the cell lines.[2] | [2] |
| Oral Carcinoma (HSC-3) | DNA fragmentation, mitochondria dysfunction, cytochrome c release, activation of caspase-3 and -9, and dysregulation of Bcl-2/Bax ratio.[6] | [6] |
| Colon Cancer (HCT116) | Cytotoxic effects are independent of p53 status.[5] | [5] |
Cell Cycle Arrest
A common mechanism of action for many anticancer agents is the disruption of the cell cycle. This compound has been consistently shown to induce cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines.[9][10] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
| Cell Line | Phase of Arrest | Key Molecular Changes | Reference |
| Osteosarcoma (143B, Saos-2) | G2/M | Reductions in cyclin B1, cdc2, and cdc25c; increases in Myt1 levels.[1][10] | [1][10] |
| Breast Cancer (MDA-MB-231, MCF-7) | G2/M | Dose-dependent increase in the G2/M population.[2] | [2] |
| Oral Carcinoma (HSC-3) | G2/M | Reductions in cyclin A/B1, Cdc2, and Cdc25C levels.[6] | [6] |
| Colon Cancer (LoVo) | G2/M | Induction of G2/M phase arrest.[11] | [11] |
Modulation of Key Signaling Pathways
The anticancer activity of this compound is underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer. A comparative summary of the key pathways affected by FKB in different cancer cell types is provided below.
| Cell Line | Signaling Pathway(s) Affected | Key Molecular Effects | Reference |
| General | PI3K/Akt, MAPK, NF-κB | Inhibition of these pro-survival pathways.[8] | [8] |
| Melanoma (A375) | AKT/mTOR | Downregulation of phosphorylated AKT and mTOR.[3] | [3] |
| Hepatocellular Carcinoma (HepG2) | STAT3/Hif-1α/VEGF | Downregulation of UCK2, STAT3, VEGF, and HIF-1α.[4] | [4] |
| Glioblastoma (U251, U87, T98) | ATF4-DDIT3-TRIB3-AKT-MTOR-RPS6KB1 | Induction of protective autophagy through ER stress.[12] | [12] |
| Cholangiocarcinoma (SNU-478) | Akt Pathway | Suppression of the Akt pathway.[13] | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[3]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with FKB and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis
-
Protein Extraction: Following treatment with FKB, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizing this compound's Mechanisms of Action
To visually summarize the complex cellular processes affected by this compound, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway modulated by FKB.
Caption: A generalized workflow for evaluating the anticancer effects of this compound.
Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway in cancer cells.
References
- 1. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. for.nchu.edu.tw [for.nchu.edu.tw]
- 6. for.nchu.edu.tw [for.nchu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of glioma growth by this compound is mediated through endoplasmic reticulum stress induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
Independent Verification of Flavokawain B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Flavokawain B (FKB), a naturally occurring chalcone, with its analogs Flavokawain A (FKA) and Flavokawain C (FKC), as well as the established chemotherapeutic agents Cisplatin and Doxorubicin. The information presented is collated from a range of preclinical studies, with a focus on quantitative data and detailed experimental methodologies to support independent verification.
Executive Summary
This compound exhibits potent anti-cancer activity across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including MAPK and Akt. Comparative data suggests that FKB's cytotoxicity is often greater than that of FKA and FKC in several cancer cell lines. While generally exhibiting lower potency than conventional drugs like Cisplatin and Doxorubicin, FKB has shown a degree of selectivity for cancer cells over some normal cell lines, highlighting its potential as a chemotherapeutic or chemopreventive agent.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values of this compound and its comparators across various human cancer and normal cell lines, as reported in multiple studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Table 1: IC50 Values of this compound (FKB) in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A375 | Melanoma | 7.6 | 24 |
| A2058 | Melanoma | 10.8 | 24 |
| AGS | Gastric Cancer | ~17.6 (5 µg/mL) | 24 |
| 143B | Osteosarcoma | 3.5 (1.97 µg/mL) | 72 |
| KB | Squamous Carcinoma | 17.6 - 70.4 (5-20 µg/mL) | Not Specified |
| DU145 | Prostate Cancer | Potent at ≥ 1 µg/mL | Not Specified |
| Normal Cell Lines | Cell Type | IC50 (µM) | Incubation Time (h) |
| HEMn | Melanocytes | 13.9 | 24 |
| HaCaT | Keratinocytes | 12.4 | 24 |
| FHS | Small Intestinal Epithelial | Less toxic than to 143B | 72 |
| Bone Marrow Cells | Stem Cells | Less toxic than Adriamycin | Not Specified |
Table 2: Comparative IC50 Values of Flavokawain Analogs and Standard Chemotherapeutics
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Flavokawain A | RT4 | Bladder Cancer | 20.8 | 48 |
| UMUC-3 | Bladder Cancer | 17.7 | 48 | |
| T24 | Bladder Cancer | 16.7 | 48 | |
| Flavokawain C | HCT 116 | Colon Cancer | Not Specified | Not Specified |
| HT-29 | Colon Cancer | 39.0 | Not Specified | |
| Cisplatin | A549 | Lung Cancer | 10.91 | 24 |
| A549 | Lung Cancer | 7.49 | 48 | |
| SKOV-3 | Ovarian Cancer | 2 - 40 | 24 | |
| Doxorubicin | A549 | Lung Cancer | 0.07 | Not Specified |
| HepG2 | Liver Cancer | 12.18 | 24 | |
| MCF-7 | Breast Cancer | 2.50 | 24 |
Mechanism of Action: A Deeper Dive
This compound's anti-cancer effects are primarily attributed to two interconnected cellular processes: apoptosis and cell cycle arrest.
Induction of Apoptosis
FKB triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is characterized by:
-
Generation of Reactive Oxygen Species (ROS): FKB treatment leads to an increase in intracellular ROS, a key upstream event that initiates the apoptotic cascade.[2]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][3]
-
Modulation of Bcl-2 Family Proteins: FKB upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1]
-
Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of key cellular substrates like PARP.[4]
-
Death Receptor Upregulation: Increased expression of death receptors like DR5 can also initiate the apoptotic cascade.
Table 3: Quantitative Analysis of FKB-Induced Apoptosis
| Cell Line | Treatment Concentration | Duration (h) | Percentage of Apoptotic Cells (Early + Late) |
| A375 | 10 µg/mL | 24 | 10.7% |
G2/M Cell Cycle Arrest
FKB consistently induces cell cycle arrest at the G2/M transition phase in various cancer cell lines.[1][2] This is achieved by:
-
Downregulation of Key Cell Cycle Regulators: FKB treatment leads to a reduction in the protein levels of cyclin A, cyclin B1, Cdc2, and Cdc25C, all of which are crucial for the G2/M transition.[2][4]
-
Upregulation of Cell Cycle Inhibitors: An increase in the expression of p21/WAF1 and p53 has also been observed, which act as brakes on cell cycle progression.[4]
Table 4: Quantitative Analysis of FKB-Induced G2/M Arrest
| Cell Line | Treatment Concentration | Duration (h) | Percentage of Cells in G2/M Phase |
| HSC-3 | 5 µg/mL | 36 | 35% |
Signaling Pathways Modulated by this compound
The induction of apoptosis and cell cycle arrest by FKB is a consequence of its ability to modulate several critical intracellular signaling pathways.
Caption: this compound signaling pathways.
Experimental Protocols
For researchers seeking to replicate or build upon the findings presented, the following are generalized protocols for key assays used in the characterization of this compound's activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT assay workflow.
Detailed Steps:
-
Cell Seeding: Plate cells at a density of 1 x 10^4 to 1 x 10^5 cells/mL in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Annexin V/PI staining workflow.
Detailed Steps:
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Detailed Steps:
-
Protein Extraction: Lyse FKB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a potent inducer of apoptosis and G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action, centered around ROS generation and modulation of key signaling pathways, presents a compelling case for its further investigation as a potential anti-cancer therapeutic.
For future research, direct head-to-head comparative studies of this compound with its analogs and standard chemotherapeutic agents under standardized conditions are highly recommended. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the safety and efficacy of this compound in a whole-organism context. The synergistic effects of FKB with existing chemotherapies, as has been observed with doxorubicin, also warrant further exploration as a potential strategy to enhance treatment efficacy and overcome drug resistance.[5]
References
- 1. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. for.nchu.edu.tw [for.nchu.edu.tw]
- 4. This compound inhibits growth of human squamous carcinoma cells: Involvement of apoptosis and cell cycle dysregulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Doxorubicin Work Synergistically to Impede the Propagation of Gastric Cancer Cells via ROS-Mediated Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: Flavokawain B vs. Doxorubicin
In the landscape of cancer therapeutics, understanding the precise mechanisms of drug-induced apoptosis is paramount for developing effective treatments and overcoming resistance. This guide provides a detailed comparison of the apoptotic pathways initiated by Flavokawain B (FKB), a natural chalcone, and Doxorubicin (Dox), a conventional chemotherapeutic agent. By examining their effects on key molecular players, we aim to offer researchers and drug development professionals a clear perspective on their distinct and overlapping mechanisms of action.
Comparative Overview of Apoptotic Mechanisms
This compound and Doxorubicin both effectively induce apoptosis in a variety of cancer cell lines, but they employ nuanced and distinct signaling cascades. A primary divergence lies in their initiation triggers and the breadth of pathways activated.
This compound primarily induces apoptosis through the generation of intracellular Reactive Oxygen Species (ROS)[1][2][3]. This oxidative stress subsequently triggers multiple downstream pathways. Evidence strongly points to FKB activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[4][5]. It modulates the Bcl-2 family of proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) to pro-apoptotic proteins (like Bax, Bak, Bim, and Puma)[3][4][6]. This dysregulation results in mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3[3][4]. Simultaneously, FKB can upregulate death receptors like DR5 and Fas, leading to the activation of the initiator caspase-8[4][5][7].
Doxorubicin is a well-established DNA intercalating agent that also generates significant ROS, contributing to its apoptotic effects[8][9][10][11]. Its mechanism is heavily centered on inducing DNA damage, which activates p53-dependent and independent pathways[8][12][13]. This leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of Bax and downregulation of Bcl-2 and Bcl-xL, mitochondrial membrane depolarization, and cytochrome c release[8][14][15][16]. This culminates in the formation of the apoptosome and activation of caspase-9 and caspase-3[14][17][18]. While the intrinsic pathway is dominant, Doxorubicin can also activate the extrinsic pathway by upregulating Fas/FasL[12].
A key distinction is that FKB appears to engage a broader range of pro-apoptotic Bcl-2 family members, such as Bim and Puma, more consistently across different cell lines[4][5][19]. Furthermore, FKB has been shown to induce apoptosis through ER-stress pathways, a mechanism less commonly highlighted for Doxorubicin[3][7].
Data Presentation: Key Apoptotic Markers
The following tables summarize the observed effects of this compound and Doxorubicin on crucial proteins and processes involved in apoptosis, based on experimental data from various cancer cell lines.
Table 1: Effect on Caspase Activation
| Target | This compound Effect | Doxorubicin Effect | Key Findings |
| Caspase-3 | Activation/Cleavage Increased[1][3][4] | Activation/Cleavage Increased[8][17][18][20] | Both compounds converge on the activation of this key executioner caspase. |
| Caspase-7 | Activation Increased[4][5][6] | Activation Increased[14][20] | Both activate this executioner caspase, often alongside Caspase-3. |
| Caspase-8 | Activation Increased[4][5][21] | Activation Increased (cell-type dependent)[12][15][22] | FKB consistently activates the extrinsic pathway; Doxorubicin's effect can be more variable. |
| Caspase-9 | Activation Increased[3][4][5][6] | Activation Increased[14][15][20] | Both compounds strongly activate the intrinsic mitochondrial pathway. |
| PARP | Cleavage Increased[1][4] | Cleavage Increased[13] | A common downstream indicator of active executioner caspases for both drugs. |
Table 2: Modulation of Bcl-2 Family Proteins
| Target | This compound Effect | Doxorubicin Effect | Key Findings |
| Bax | Upregulated[1][4][6] | Upregulated[8][14][15][22] | Both drugs promote this pro-apoptotic protein, leading to mitochondrial permeabilization. |
| Bcl-2 | Downregulated[1][3][4] | Downregulated[8][14][22] | Both drugs inhibit this key anti-apoptotic protein. |
| Bcl-xL | Downregulated[4][6] | Downregulated[12][15][16] | Another critical anti-apoptotic protein inhibited by both compounds. |
| Bim / Puma | Upregulated[4][5][19] | Less frequently reported | FKB appears to more strongly and consistently induce these BH3-only pro-apoptotic proteins. |
| Bax/Bcl-2 Ratio | Increased[1][3][6] | Increased[8][15] | A critical determinant of apoptosis, shifted towards cell death by both agents. |
Table 3: Other Key Apoptotic Regulators and Processes
| Target / Process | This compound Effect | Doxorubicin Effect | Key Findings |
| ROS Generation | Increased[1][2][3] | Increased[8][10][11][16] | A primary and crucial upstream event for both compounds' apoptotic activity. |
| Cytochrome c | Release from Mitochondria[3][4][6] | Release from Mitochondria[8][9][14] | The central event of the intrinsic pathway is triggered by both drugs. |
| Survivin / XIAP | Downregulated[4][5][6][19] | Downregulated[23] | Both drugs dismantle cellular anti-apoptotic defenses by inhibiting IAP proteins. |
| Death Receptors (Fas, DR5) | Upregulated[4][5][7][19] | Upregulated[12] | FKB shows robust activation of the extrinsic pathway via multiple receptors. |
| JNK/p38 MAPK | Activated[2][4][6] | Activated[11][12] | Stress-activated pathways that contribute to apoptosis are engaged by both agents. |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using DOT language, visualize the apoptotic pathways and a typical experimental workflow.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Apoptotic signaling pathway induced by Doxorubicin.
Caption: Generalized experimental workflow for studying apoptosis.
Experimental Protocols
The data presented in this guide are typically generated using a combination of the following standard molecular and cell biology techniques.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Doxorubicin for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the desired compound for the indicated time.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Caspase-3, Bax, Bcl-2). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Band intensity is often normalized to a loading control like β-actin or GAPDH.
-
Intracellular ROS Detection
This assay measures the level of oxidative stress within cells.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Treat cells with this compound or Doxorubicin for a short duration (e.g., 30-60 minutes).
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels[2].
-
References
- 1. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. for.nchu.edu.tw [for.nchu.edu.tw]
- 3. The chalcone this compound induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. for.nchu.edu.tw [for.nchu.edu.tw]
- 8. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 18. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 20. ascopubs.org [ascopubs.org]
- 21. The Combination of this compound and Daunorubicin Induces Apoptosis in Human Myeloid Leukemic Cells by Modifying NF-κB | Anticancer Research [ar.iiarjournals.org]
- 22. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Flavokawain B: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Non-Cancerous Cells
For Immediate Release
A Comprehensive Review of Flavokawain B's Selective Cytotoxicity, Offering Insights for Future Drug Development
This guide provides a detailed comparison of the cytotoxic effects of this compound (FKB), a naturally occurring chalcone, on various cancerous and non-cancerous cell lines. The data presented herein, compiled from multiple peer-reviewed studies, highlights the potential of FKB as a selective anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity: IC50 Values
This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines, while exhibiting lower toxicity in non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, illustrating this selective effect.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| Cancerous Cell Lines | |||||
| 143B | Human Osteosarcoma | Osteosarcoma | 3.5 | 72 | [1] |
| Saos-2 | Human Osteosarcoma | Osteosarcoma | ~5 µg/ml | 72 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | 12.3 | 72 | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | 33.8 | 72 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | Liver Cancer | 28 | 72 | [3] |
| A375 | Human Malignant Melanoma | Melanoma | 7.6 µg/ml | 24 | [4] |
| A2058 | Human Melanoma | Melanoma | 10.8 µg/ml | 24 | [4] |
| HCT116 | Human Colon Carcinoma | Colon Cancer | >25 | 24 | [5] |
| A-549 | Human Lung Carcinoma | Lung Cancer | >25 | 24 | [5] |
| DU145 | Human Prostate Carcinoma | Prostate Cancer | Not specified | Not specified | [6] |
| PC-3 | Human Prostate Carcinoma | Prostate Cancer | Not specified | Not specified | [6] |
| SYO-1 | Human Synovial Sarcoma | Synovial Sarcoma | Not specified | Not specified | [6][7] |
| HS-SY-II | Human Synovial Sarcoma | Synovial Sarcoma | Not specified | Not specified | [6][7] |
| SK-LMS-1 | Human Uterine Leiomyosarcoma | Uterine Leiomyosarcoma | ~1.25 µg/ml | 72 | [8] |
| ECC-1 | Human Endometrial Adenocarcinoma | Endometrial Cancer | Not specified | 72 | [8] |
| SNU-478 | Human Cholangiocarcinoma | Cholangiocarcinoma | 69.4 | 72 | [9] |
| Non-Cancerous Cell Lines | |||||
| MCF-10A | Human Mammary Epithelial | Normal Breast | Considerably higher than cancer cells | 72 | [2] |
| NIH3T3 | Mouse Embryonic Fibroblast | Normal Fibroblast | >25 | 24 | [5] |
| HFW | Human Fetal Fibroblast | Normal Fibroblast | >25 | 24 | [5] |
| Normal Prostate Cell Line | Human Prostate Epithelial | Normal Prostate | Insignificant effects | Not specified | [6] |
| T-HESC | Human Endometrial Stromal | Normal Uterine | Higher than cancer cells | 72 | [8][10] |
| HEMn | Human Epidermal Melanocytes | Normal Melanocyte | 13.9 µg/ml | 24 | [4] |
| HaCaT | Human Keratinocyte | Normal Skin | 12.4 µg/ml | 24 | [4] |
| Normal Lung Cells | Human Lung Fibroblast | Normal Lung | Higher than cancer cells | Not specified | [11] |
Mechanisms of Action: A Dual Approach of Apoptosis and Cell Cycle Arrest
This compound's cytotoxic activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
2.1. Induction of Apoptosis:
FKB triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, Bak, Bim, Puma, and Death Receptor 5 (DR5).[1][6][7]
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2, XIAP, and Survivin.[1][6]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c.[6]
-
Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7), leading to the cleavage of PARP.[1][6][7]
-
Involvement of Reactive Oxygen Species (ROS): FKB has been shown to induce apoptosis through the generation of intracellular ROS.[5]
2.2. Cell Cycle Arrest:
FKB has been observed to induce cell cycle arrest, predominantly at the G2/M phase, in several cancer cell lines, including osteosarcoma and breast cancer.[1][2] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: this compound's multi-targeted signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's cytotoxicity.
4.1. Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
4.3. Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
4.4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a promising candidate for further investigation as a selective anti-cancer agent. Its ability to preferentially induce apoptosis and cell cycle arrest in cancerous cells while exhibiting lower toxicity to non-cancerous cells warrants further preclinical and clinical evaluation. Future research should focus on optimizing its bioavailability and exploring its efficacy in in vivo models for various cancer types. The synergistic effects of FKB with existing chemotherapeutic drugs also present an exciting avenue for the development of novel combination therapies.
References
- 1. This compound, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. for.nchu.edu.tw [for.nchu.edu.tw]
- 6. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 10. This compound, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity of Flavokawain B for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flavokawain B (FKB), a naturally occurring chalcone, and its selective cytotoxic effects on cancer cells versus non-malignant cells. The information presented herein is collated from various experimental studies to offer an objective overview of FKB's performance and mechanisms of action, supported by quantitative data and detailed protocols.
**Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. A key aspect of its therapeutic potential lies in its observed selectivity, whereby it preferentially induces cell death in malignant cells while exhibiting considerably lower cytotoxicity towards normal, healthy cells. This selectivity is attributed to its multi-targeted mechanism of action, which involves the induction of both intrinsic and extrinsic apoptotic pathways, cell cycle arrest, and the modulation of key signaling cascades often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The data below compares the IC50 values of this compound in various cancer cell lines against their non-malignant counterparts, highlighting its selective nature. Lower IC50 values indicate higher cytotoxicity.
| Cancer Type | Cancer Cell Line | IC50 (FKB) | Normal Cell Line | IC50 (FKB) | Selectivity Observation | Reference |
| Melanoma | A375 | 7.6 µg/mL | HEMn (Melanocytes) | 13.9 µg/mL | FKB is ~1.8x more toxic to A375 melanoma cells. | [1][2] |
| Melanoma | A2058 | 10.8 µg/mL | HaCaT (Keratinocytes) | 12.4 µg/mL | FKB shows moderate selectivity for A2058 cells. | [1][2] |
| Uterine Sarcoma | SK-LMS-1 | ~1.25 µg/mL | T-HESC (Uterine Fibroblasts) | >5 µg/mL | At 5 µg/mL, FKB inhibits ~80% of cancer cell growth vs. only 10% in normal cells. | [3] |
| Breast Cancer | MDA-MB-231 | 12.3 µM | MCF-10A (Mammary Epithelial) | "Considerably higher" | FKB shows clear selectivity for metastatic breast cancer cells. | [4] |
| Breast Cancer | MCF-7 | 33.8 µM | MCF-10A (Mammary Epithelial) | "Considerably higher" | FKB is less potent in MCF-7 but still selective over normal cells. | [4] |
| Prostate Cancer | DU145, PC-3 | Not specified | Normal Prostate Cells | Not specified | FKB induced apoptosis in cancer cells with "insignificant effects" on normal cells. | [5] |
| Hepatocellular Carcinoma | HepG2 | 28 µM | - | - | Study focused on cancer cells; IC50 established. | [6][7] |
| Cholangiocarcinoma | SNU-478 | 69.4 µM | - | - | Study focused on cancer cells; IC50 established. | [8] |
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis through a dual approach, activating both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.
| Apoptotic Pathway | Key Protein/Event | Effect of this compound | Cancer Cell Lines | Reference |
| Intrinsic Pathway | ROS Generation | Increased | Melanoma, Gastric Cancer | [1][9] |
| Bax/Bcl-2 Ratio | Increased (Pro-apoptotic) | Multiple | [5][10] | |
| Cytochrome c | Released from mitochondria | Bladder, Oral, Lung Cancer | [5][11] | |
| Caspase-9 | Activated | Osteosarcoma, Synovial Sarcoma | [5][10][12] | |
| Caspase-3 | Activated | Multiple | [5][10][12] | |
| PARP | Cleaved | Melanoma, Colon Cancer | [1][5] | |
| Extrinsic Pathway | Death Receptor 5 (DR5) | Upregulated | Synovial Sarcoma, Uterine Sarcoma | [12] |
| Caspase-8 | Activated | Osteosarcoma, Synovial Sarcoma | [5][10][12] | |
| Apoptosis Regulation | Survivin | Downregulated | Synovial Sarcoma, Uterine Sarcoma | [5][12] |
| Cell Cycle | G2/M Arrest | Induced | Uterine Sarcoma, Osteosarcoma | [5][13] |
Signaling Pathways and Experimental Workflows
The selectivity of this compound is rooted in its ability to modulate signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for assessing FKB's cellular effects.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the literature for assessing this compound's effects.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of FKB and calculate the IC50 value.
-
Protocol:
-
Cell Seeding: Seed cancer and normal cells (e.g., A375, HEMn) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.[1][2]
-
Treatment: Treat cells with various concentrations of FKB (e.g., 0-20 µg/mL or 0-100 µM) dissolved in DMSO (final concentration <0.1%) for a specified duration (e.g., 24, 48, or 72 hours).[1][2][8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated using non-linear regression analysis.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis after FKB treatment.
-
Protocol:
-
Cell Treatment: Culture and treat cells with FKB at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][13]
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.
-
Protocol:
-
Protein Extraction: Treat cells with FKB, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.[1][8]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Conclusion
The compiled data strongly supports the selective anti-cancer activity of this compound. It consistently demonstrates greater potency against a variety of cancer cell lines when compared to non-malignant cells. This selectivity appears to be driven by its ability to exploit the biochemical dependencies of cancer cells, such as their reliance on pro-survival pathways like PI3K/Akt and their susceptibility to ROS-induced stress. The multi-targeted nature of FKB, engaging both intrinsic and extrinsic apoptotic pathways while concurrently inducing cell cycle arrest, makes it a promising candidate for further investigation as a potential therapeutic agent in oncology.
References
- 1. The In Vitro and In Vivo Anticancer Properties of Chalcone this compound through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, A Novel Naturally Occuring Chalcone, Exhibits Robust Apoptotic Effects and Induces G2/M Arrest of a Uterine Leiomyosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Cytotoxic this compound Inhibits the Growth and Metastasis of Hepatocellular Carcinoma through UCK2 Modulation of the STAT3/Hif-1α/VEGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
